Z-Val-Val-Arg-AMC
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N7O7/c1-19(2)28(40-32(45)29(20(3)4)41-34(46)47-18-22-10-7-6-8-11-22)31(44)39-25(12-9-15-37-33(35)36)30(43)38-23-13-14-24-21(5)16-27(42)48-26(24)17-23/h6-8,10-11,13-14,16-17,19-20,25,28-29H,9,12,15,18H2,1-5H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37)/t25-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOVUYXJMHMVNV-FMYROPPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Fluorogenic Substrate Z-Val-Val-Arg-AMC: Specificity, Targeted Enzymes, and Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Val-Val-Arg-AMC (Benzyloxycarbonyl-Valyl-Valyl-Arginine-7-Amido-4-methylcoumarin) is a synthetic fluorogenic substrate widely utilized in biochemical assays to measure the activity of specific proteases. This tripeptide substrate, featuring a C-terminal 7-amido-4-methylcoumarin (AMC) group, is intrinsically non-fluorescent. However, upon proteolytic cleavage of the amide bond between the arginine residue and the AMC moiety, the liberated AMC fluoresces brightly, providing a sensitive and continuous measure of enzyme activity. This technical guide provides a comprehensive overview of this compound, its target enzyme specificity, kinetic data, detailed experimental protocols, and the associated signaling pathways of its primary targets.
Substrate Specificity and Targeted Enzymes
This compound is primarily recognized and cleaved by members of the cysteine cathepsin family of proteases. Its specificity is largely dictated by the amino acid sequence Val-Val-Arg, which mimics the natural recognition sites of these enzymes.
Primary Targets:
-
Cathepsin S: This enzyme is a principal target of this compound. Cathepsin S is a lysosomal cysteine protease that, unlike many other cathepsins, retains its activity at neutral pH, allowing it to function both within lysosomes and in the extracellular space.[1] It plays a crucial role in the immune system, particularly in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[2][3][4]
-
Cathepsin L: this compound is also a substrate for Cathepsin L, a ubiquitously expressed lysosomal cysteine protease involved in a wide range of physiological processes, including protein turnover, antigen processing, and hormone maturation.[5] Its expression can be induced by various growth factors, such as Platelet-Derived Growth Factor (PDGF) and Epidermal Growth Factor (EGF).[6]
-
Cathepsin B: While also a target, the cleavage of this compound by Cathepsin B can be influenced by pH. Cathepsin B is a lysosomal cysteine protease with both endopeptidase and exopeptidase activities and is implicated in various pathological conditions, including cancer progression.
Quantitative Data: Enzyme Kinetics
The efficiency of this compound cleavage by its target enzymes is described by the Michaelis-Menten kinetic parameters, Km and kcat. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
While extensive research has been conducted on various fluorogenic substrates, specific kinetic data for this compound is not as widely published. The following table summarizes available and relevant kinetic data for similar substrates to provide a comparative context.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |
| Human Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 | [7] |
| Cathepsin B | Z-Arg-Arg-AMC | 390 | - | - | 6.0 |
Note: The absence of specific Km and kcat values for this compound in the public domain highlights a research gap. The provided data for analogous substrates can serve as a preliminary guide for experimental design.
Experimental Protocols
The following section provides a detailed methodology for a standard fluorometric assay to measure cathepsin activity using this compound. This protocol is a composite based on established methods for similar AMC-based substrates and should be optimized for specific experimental conditions.
I. Reagent Preparation
-
Assay Buffer: The choice of buffer is critical and depends on the optimal pH for the target enzyme's activity.
-
For Cathepsin S (neutral pH activity): 100 mM Potassium Phosphate, pH 7.0, containing 8 mM L-cysteine and 5 mM EDTA.[8]
-
For Cathepsin L (acidic pH activity): 20 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA and 5 mM L-cysteine.[7]
-
For Cathepsin B (acidic pH activity): 352 mM Potassium Phosphate, 48 mM Sodium Phosphate, 4.0 mM EDTA, pH 6.0. Add L-cysteine to a final concentration of 8.0 mM just before use.
-
Note: L-cysteine is a reducing agent used to ensure the active site cysteine of the cathepsin is in its reduced, active state. It should be added fresh to the buffer before each experiment.
-
-
Substrate Stock Solution:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM.
-
Store the stock solution at -20°C, protected from light.
-
Immediately before the assay, dilute the stock solution to the desired working concentration (e.g., 20 µM) with the appropriate assay buffer.[8]
-
-
Enzyme Solution:
-
Reconstitute the lyophilized enzyme in the appropriate assay buffer to a stock concentration recommended by the manufacturer.
-
The final enzyme concentration in the assay will need to be optimized but typically falls in the nanomolar range. For example, a final concentration of 5 nM has been used for Cathepsin S.
-
-
AMC Standard Solution:
-
Prepare a stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO (e.g., 1 mM).
-
Prepare a series of dilutions in the assay buffer to generate a standard curve (e.g., 0-10 µM). This is essential for converting relative fluorescence units (RFU) to the concentration of the product formed.
-
II. Assay Procedure
-
Prepare the 96-well Plate:
-
Use a black, flat-bottom 96-well plate to minimize background fluorescence and light scattering.
-
Add reagents to the wells in the following order:
-
Assay Buffer
-
Inhibitor (if screening for inhibitors) or vehicle (e.g., DMSO)
-
Enzyme Solution
-
-
The total volume in each well before adding the substrate should be half of the final reaction volume (e.g., 50 µL for a final volume of 100 µL).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a period to allow the enzyme to equilibrate and, if applicable, for inhibitors to bind (e.g., 30 minutes).[8]
-
-
Initiate the Reaction:
-
Add the substrate solution to each well to initiate the enzymatic reaction. The volume added should bring the total reaction volume to the final desired volume (e.g., add 50 µL to a 50 µL pre-incubation mix for a final volume of 100 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C.
-
Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm. These values may need to be optimized based on the specific instrument.
-
III. Data Analysis
-
Generate a Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope, which will be used to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (moles/min).
-
Calculate Initial Velocities: For each enzyme reaction, plot the fluorescence intensity against time. The initial velocity (v₀) is the slope of the linear portion of this curve.
-
Determine Kinetic Parameters (Km and kcat):
-
Perform the assay with a fixed enzyme concentration and varying substrate concentrations.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km values.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Signaling Pathways and Logical Relationships
The enzymes targeted by this compound are involved in numerous critical signaling pathways. Understanding these pathways is essential for researchers in drug development targeting these proteases.
Cathepsin S in MHC Class II Antigen Presentation
Cathepsin S is indispensable for the proper functioning of the adaptive immune system. It plays a key role in the final stages of invariant chain (Ii) degradation, a chaperone protein that prevents premature peptide loading onto MHC class II molecules.[1][2][3]
Caption: Cathepsin S-mediated processing of the invariant chain in antigen presentation.
Cathepsin L in Growth Factor Signaling
Cathepsin L expression is regulated by growth factors, and it, in turn, can modulate signaling pathways by cleaving key components, such as the Epidermal Growth Factor Receptor (EGFR).[6][9] This creates a complex interplay that can influence cell proliferation, migration, and survival.
References
- 1. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin L: R&D Systems [rndsystems.com]
- 7. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cathepsin L-mediated EGFR cleavage affects intracellular signalling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Z-Val-Val-Arg-AMC: Chemical Properties, Structure, and Applications in Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Val-Val-Arg-AMC (Benzyloxycarbonyl-Valyl-Valyl-Arginine-4-methylcoumaryl-7-amide) is a highly sensitive fluorogenic substrate utilized extensively in the study of cysteine proteases, particularly cathepsins. Its specific peptide sequence is recognized and cleaved by these enzymes, leading to the release of a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). This guide provides a comprehensive overview of the chemical properties, structure, and enzymatic kinetics of this compound. Detailed experimental protocols for its use in cathepsin activity assays are presented, alongside diagrams illustrating the enzymatic cleavage mechanism and experimental workflows. This document serves as a technical resource for researchers employing this substrate in academic and industrial drug discovery settings.
Chemical Properties and Structure
This compound is a synthetic tripeptide derivative with a benzyloxycarbonyl (Z) protecting group at the N-terminus and the fluorescent AMC group linked to the C-terminal arginine via an amide bond.
Chemical Structure
The chemical structure of this compound is characterized by the sequence of valine, valine, and arginine, which is a recognition motif for certain cathepsins.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₃₄H₄₅N₇O₇ |
| Molecular Weight | 663.76 g/mol [1] |
| CAS Number | 124485-41-2 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protected from light |
Principle of Enzymatic Activity Assay
The utility of this compound as a protease substrate lies in its fluorogenic nature. The intact molecule is non-fluorescent. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety by a cathepsin, the highly fluorescent 7-amino-4-methylcoumarin is released. The rate of increase in fluorescence is directly proportional to the enzymatic activity under appropriate assay conditions.
The fluorescence of the liberated AMC can be monitored using a fluorometer with excitation and emission wavelengths typically in the range of 340-380 nm and 440-460 nm, respectively.
Enzymatic Cleavage and Fluorescence Generation
Caption: Enzymatic cleavage of this compound by cathepsin.
Quantitative Data: Enzymatic Kinetics
| Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Human Cathepsin S | Data not readily available | Data not readily available | Data not readily available |
| Human Cathepsin B | Data not readily available | Data not readily available | Data not readily available |
| Human Cathepsin L | Data not readily available | Data not readily available | Data not readily available |
Note: The lack of standardized, publicly available kinetic data highlights the importance of in-house characterization of this substrate for specific research applications.
Experimental Protocols
The following is a detailed protocol for a cathepsin activity assay using this compound, adapted from a standard Cathepsin S assay. This protocol can be optimized for other cathepsins and different sample types.
Materials
-
This compound substrate
-
Recombinant or purified cathepsin enzyme
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT)
-
96-well black microplate
-
Fluorometer capable of excitation at ~360 nm and emission at ~460 nm
-
DMSO for substrate stock solution preparation
Experimental Workflow
Caption: A typical workflow for a cathepsin activity assay.
Detailed Procedure
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store this stock solution at -20°C.
-
Prepare the Assay Buffer : For Cathepsin S, a typical buffer is 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT. The optimal pH and buffer composition may vary for other cathepsins.
-
Dilute the enzyme to the desired concentration in the Assay Buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare the substrate working solution by diluting the 10 mM stock solution in Assay Buffer to the desired final concentration. A common starting concentration is 20 μM.
-
Set up the assay in a 96-well black microplate :
-
Add Assay Buffer to each well.
-
Add the diluted enzyme solution to the appropriate wells. Include a no-enzyme control (buffer only).
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
-
Measure the fluorescence immediately in a fluorometer set to kinetic mode, recording fluorescence every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.
-
Calculate the reaction rate from the linear portion of the fluorescence versus time plot. The activity can be expressed as relative fluorescence units (RFU) per minute.
Applications in Research and Drug Discovery
This compound is a valuable tool for:
-
Enzyme kinetics studies : Determining the K_m_ and k_cat_ of cathepsins.
-
High-throughput screening (HTS) : Identifying inhibitors of cathepsins in drug discovery programs.
-
Investigating the role of cathepsins in disease : Studying the activity of these enzymes in various pathological conditions, such as cancer, inflammation, and neurodegenerative diseases.
-
Quality control : Assessing the activity of purified enzyme preparations.
Conclusion
This compound is a robust and sensitive fluorogenic substrate for the measurement of cathepsin activity. Its well-defined chemical properties and straightforward application in enzymatic assays make it an indispensable tool for researchers in both basic science and drug development. While a broader characterization of its kinetic parameters across various cathepsins would be beneficial, the provided protocols and technical information offer a solid foundation for its effective use in the laboratory.
References
Z-Val-Val-Arg-AMC: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the fluorogenic peptide substrate Z-Val-Val-Arg-AMC, a valuable tool for the study of cysteine proteases, particularly cathepsins. This document outlines supplier and purchasing information, detailed experimental protocols for its use in enzyme activity assays, and key quantitative data to support reproducible research in drug discovery and development.
Supplier and Purchasing Information
This compound is readily available from various commercial suppliers. The following table summarizes key purchasing information from a selection of vendors to facilitate procurement for research purposes. Purity levels and available quantities may vary, and it is recommended to consult the supplier's technical datasheets for the most current information.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Weight |
| MedchemExpress | HY-137367 | 99.77% | 5 mg, 10 mg | 124485-41-2 | 663.76 g/mol |
| Biosynth | MCA-3211-V | High Purity | 5 mg | 124485-41-2 | 663.76 g/mol |
| PeptaNova | 3211-v | >98% (HPLC) | 5 mg | 124485-41-2 | 663.8 g/mol |
| CPC Scientific | SUBS-044A | Not Specified | 1 mg | 124485-41-2 | 663.8 g/mol |
| Bachem | Not Specified | Not Specified | 50 mg, 250 mg | 124485-41-2 | Not Specified |
| MyBioSource | MBS566451 | Not Specified | Not Specified | Not Specified | Not Specified |
Storage Conditions: Store desiccated at -20°C and protect from light.[1][2] Allow the product to warm to room temperature before opening the vial.
Core Principles and Mechanism of Action
This compound is a synthetic tripeptide, benzyloxycarbonyl-Val-Val-Arg, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent or exhibits very weak fluorescence.[3] Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC group by a target protease, the free AMC is released.[4] Liberated AMC is highly fluorescent, and its fluorescence intensity can be measured over time to determine the rate of the enzymatic reaction. This principle allows for the sensitive and continuous monitoring of protease activity.[4][5]
The excitation and emission wavelengths for AMC are typically in the range of 340-380 nm and 440-460 nm, respectively.[4][5][6]
Experimental Protocols
This section provides a detailed methodology for a standard cathepsin activity assay using this compound. This protocol is a general guideline and may require optimization depending on the specific enzyme, experimental conditions, and available equipment.
Reagent Preparation
-
Assay Buffer: A common assay buffer for cathepsins consists of 50 mM sodium acetate, pH 5.5, containing 4 mM dithiothreitol (DTT) and 1 mM EDTA.[7][8] The pH of the buffer is critical and should be optimized for the specific cathepsin being studied; for example, some assays for cathepsin B are performed at a more neutral pH of 7.2.[9][10]
-
Substrate Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM.[11] Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Enzyme Solution: Prepare a solution of the purified cathepsin enzyme or cell lysate containing the enzyme in the assay buffer. The final enzyme concentration should be determined empirically to ensure a linear rate of substrate hydrolysis over the desired assay time.
-
AMC Standard Solution: To quantify the amount of cleaved substrate, prepare a standard curve using a known concentration of free AMC. Dissolve AMC in DMSO to create a stock solution, which can then be serially diluted in the assay buffer to generate a standard curve.[1]
Assay Procedure
-
Plate Setup: The assay is typically performed in a 96-well black, flat-bottom plate to minimize background fluorescence.
-
Enzyme Pre-incubation: Add the enzyme solution to the wells of the plate. If using an inhibitor, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) before adding the substrate.[11]
-
Reaction Initiation: To start the reaction, add the this compound substrate to each well. The final substrate concentration typically ranges from 10 to 100 µM, which should ideally be at or near the Michaelis constant (Km) for the specific enzyme.
-
Fluorescence Measurement: Immediately after adding the substrate, place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. The excitation wavelength should be set to ~380 nm and the emission wavelength to ~460 nm.[12][13]
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Use the AMC standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (nmol/min).
-
Enzyme activity can then be calculated and expressed in appropriate units (e.g., µmol/min/mg of protein).
-
Quantitative Data
The following table summarizes key quantitative parameters relevant to the use of this compound and related substrates in cathepsin assays. Note that kinetic parameters can vary depending on the specific enzyme, substrate, and assay conditions.
| Parameter | Value | Enzyme/Condition | Reference |
| Excitation Wavelength (Ex) | 340-380 nm | AMC | [4][6][13] |
| Emission Wavelength (Em) | 440-460 nm | AMC | [4][6][13] |
| Km (for Z-Phe-Arg-AMC) | 0.77 µM | Human Cathepsin L | [7] |
| kcat (for Z-Phe-Arg-AMC) | 1.5 s-1 | Human Cathepsin L | [7] |
| Km (for Z-Arg-Arg-AMC) | 460 µM | Human Cathepsin B (at pH 7.0) | [14] |
Visualizations
Enzymatic Cleavage of this compound
The following diagram illustrates the fundamental principle of the fluorogenic assay. The protease cleaves the substrate, releasing the fluorescent AMC molecule.
Caption: Enzymatic cleavage of this compound by a protease.
General Experimental Workflow for a Cathepsin Activity Assay
This diagram outlines the key steps involved in performing a typical cathepsin activity assay using this compound.
Caption: A generalized workflow for measuring cathepsin activity.
References
- 1. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 7. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mybiosource.com [mybiosource.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Fluorescent microplate assay for cancer cell-associated cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Z-Val-Val-Arg-AMC: Handling, Storage, and Application
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the basic handling, storage, and experimental use of the fluorogenic protease substrate, Z-Val-Val-Arg-AMC.
Core Properties and Specifications
This compound (Benzyloxycarbonyl-L-valyl-L-valyl-L-arginine 7-amido-4-methylcoumarin) is a synthetic peptide substrate used to assay the activity of various proteases, particularly cathepsins.[1] The substrate consists of a tripeptide sequence (Val-Val-Arg) linked to a fluorescent group, 7-amino-4-methylcoumarin (AMC). In its intact form, the molecule exhibits minimal fluorescence. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC group, the highly fluorescent AMC is released, allowing for the quantification of enzyme activity.[2]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₄₅N₇O₇ | [3] |
| Molecular Weight | 663.76 g/mol - 663.8 g/mol | [3][4] |
| Purity | ≥95% (HPLC <2% contamination) | [5] |
| Appearance | Powder | [5] |
| CAS Number | 124485-41-2 | [3] |
| AMC Excitation Max | 340-360 nm | [2] |
| AMC Emission Max | 440-460 nm | [2] |
Handling and Storage Conditions
Proper handling and storage are critical to maintain the stability and performance of this compound.
Storage of Lyophilized Powder: The lyophilized powder should be stored at -20°C (± 5°C).[3] Some suppliers recommend storage at temperatures below -15°C.[4] When stored correctly, the solid form is stable for at least four years.[2] It is essential to protect the compound from direct light.
Preparation and Storage of Stock Solutions:
-
Reconstitution: It is recommended to reconstitute the peptide in a high-quality, anhydrous solvent such as DMSO or DMF before diluting with an aqueous assay buffer.[6]
-
Stock Solution Storage: Once reconstituted, the stock solution should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles. For optimal stability, these aliquots should be stored at -20°C or -80°C. A similar AMC substrate is noted to be stable for up to one month at -20°C or up to six months at -80°C.[7]
-
Light Protection: Both the solid compound and its solutions are light-sensitive and should be stored in dark containers or wrapped in foil.
General Experimental Protocol
The following provides a generalized methodology for a protease activity assay using this compound. This protocol may require optimization depending on the specific enzyme and experimental conditions.
Materials:
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)[8]
-
Protease of interest
-
Inhibitor (if applicable)
-
Black 96-well or 384-well microplate[8]
-
Fluorescence plate reader
Methodology:
-
Prepare Reagents:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Dilute the protease to the desired concentration in cold assay buffer. Keep the enzyme on ice.
-
Prepare the final working solution of the substrate by diluting the stock solution in the assay buffer. A final substrate concentration below the Michaelis constant (Km) (e.g., 10 µM) is often used to ensure sensitivity to competitive inhibitors.[8]
-
-
Assay Procedure:
-
To the wells of a black microplate, add the components in the following order:
-
Assay Buffer
-
Inhibitor or vehicle control
-
Protease solution
-
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the this compound working solution to each well.
-
Immediately transfer the plate to a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (kinetic assay) or after a fixed incubation period (endpoint assay).
-
Use an excitation wavelength of approximately 340-360 nm and an emission wavelength of 440-460 nm.[2][8]
-
The rate of increase in fluorescence is directly proportional to the protease activity.
-
Visualized Mechanisms and Workflows
Enzymatic Cleavage Pathway
The diagram below illustrates the fundamental principle of the assay. The non-fluorescent this compound substrate is recognized and cleaved by a target protease, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.
Caption: Enzymatic cleavage of Z-VVR-AMC releases fluorescent AMC.
General Experimental Workflow
This flowchart outlines the key steps for performing a protease inhibition assay using this compound, from reagent preparation to data analysis.
Caption: Workflow for a protease assay using Z-VVR-AMC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. This compound | 124485-41-2 | MCA-3211-V | Biosynth [biosynth.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Z-Val-Val-Arg-AMC: A Technical Guide to its Discovery, Characterization, and Application in Protease Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Z-Val-Val-Arg-AMC. It details its initial discovery and characterization, provides established experimental protocols for its use, and presents its applications in studying specific proteases. This document is intended to serve as a core resource for researchers in academia and industry engaged in enzyme kinetics, inhibitor screening, and cellular signaling research.
Core Properties of this compound
This compound, also known as Z-VVR-AMC, is a synthetic peptide substrate widely used for the sensitive detection of certain protease activities. Its chemical and physical properties are summarized below.
| Property | Value |
| Full Chemical Name | Benzyloxycarbonyl-L-Valyl-L-Valyl-L-Arginine 4-Methyl-Coumaryl-7-Amide |
| Molecular Formula | C34H45N7O7 |
| Molecular Weight | 663.76 g/mol [1] |
| CAS Number | 124485-41-2[1][2] |
| Appearance | White to off-white powder |
| Fluorophore | 7-Amino-4-methylcoumarin (AMC) |
| Excitation Wavelength | ~355-380 nm[3] |
| Emission Wavelength | ~440-460 nm[3] |
| Storage Conditions | -20°C, protected from light[2] |
Discovery and Initial Characterization
The development of this compound arose from research in the late 1980s focused on characterizing the substrate specificities of lysosomal cysteine proteases, particularly cathepsins. While the initial synthesis is described as the coupling of L-valine, L-valylglycine, and L-arginine with methyl 2-(4'-methylaminophenyl) acetate, the work of Brömme and colleagues was instrumental in characterizing its utility as a substrate for specific cathepsins.[1] Their research in engineering the S2 subsite specificity of human cathepsin S highlighted the utility of substrates like this compound in differentiating the activity of closely related proteases.
Initially, it was identified as a sensitive fluorogenic substrate for Cathepsin S and Cathepsin L. Subsequent studies have shown that it can also be cleaved by other proteases, including Cathepsin B, Cathepsin V, kallikrein 8, and the factor VIIa/tissue factor complex, although it is not a substrate for Cathepsin K or kallikrein 2.[3] This specificity profile makes this compound a valuable tool for studying the activity of a select group of proteases.
Quantitative Data: Enzyme-Substrate Interactions
The cleavage of this compound by its target proteases can be quantified by monitoring the increase in fluorescence over time as the AMC fluorophore is released. While specific kinetic parameters (Km and kcat) for this compound are not consistently reported across the literature, the available data for related substrates and enzymes provide a valuable context for its use. The following tables summarize the known substrate specificity and available kinetic data for relevant proteases.
Table 3.1: Protease Specificity Profile for this compound
| Protease | Cleavage Activity |
| Cathepsin S | Sensitive Substrate[3] |
| Cathepsin L | Sensitive Substrate[3] |
| Cathepsin B | Cleaved[3] |
| Cathepsin V | Cleaved[3] |
| Kallikrein 8 | Cleaved[3] |
| Factor VIIa/Tissue Factor | Cleaved[3] |
| Cathepsin K | Not Cleaved[3] |
| Kallikrein 2 | Not Cleaved[3] |
Table 3.2: Kinetic Parameters of Related Fluorogenic Substrates with Key Cathepsins
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶ | [4] |
| Trichinella spiralis Cathepsin L2 | Z-Phe-Arg-AMC | 48.82 | N/A (Vmax = 374.4 nM/min) | N/A | [5] |
| Human Cathepsin B | Z-Arg-Arg-AMC | - | - | - | [6] |
| Human Cathepsin B | Z-Phe-Arg-AMC | - | - | - | [6] |
Experimental Protocols
The following are detailed methodologies for utilizing this compound in standard protease activity assays and inhibitor screening.
General Protease Activity Assay
This protocol outlines a typical procedure for measuring the activity of a purified protease using this compound.
Materials:
-
Purified active protease (e.g., Cathepsin S or L)
-
This compound substrate
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 5 mM DTT)[4]
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplate
-
Fluorescence plate reader with excitation at ~360-380 nm and emission at ~440-460 nm
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C.
-
Prepare the reaction mixture: In each well of the microplate, add the desired volume of assay buffer.
-
Activate the enzyme: Pre-incubate the purified protease in the assay buffer for a recommended time (e.g., 30 minutes) to ensure the active site cysteine is reduced.[4]
-
Initiate the reaction: Add the activated enzyme to the wells. Then, add the this compound substrate to a final concentration typically in the low micromolar range. The final DMSO concentration should be kept low (e.g., <1-2%) to avoid affecting enzyme activity.
-
Monitor fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using the plate reader. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The rate of substrate hydrolysis can be determined by converting the change in fluorescence units to the concentration of released AMC using a standard curve prepared with free AMC.
Inhibitor Screening Assay
This protocol can be adapted from the general activity assay to screen for potential protease inhibitors.
Procedure:
-
Follow steps 1 and 2 of the General Protease Activity Assay protocol.
-
Add inhibitor: To the appropriate wells, add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Pre-incubate with enzyme: Add the activated enzyme to the wells containing the test compounds and pre-incubate for a specific period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction: Add the this compound substrate to all wells.
-
Monitor and analyze: Monitor fluorescence and calculate the reaction velocities as described above. The percentage of inhibition can be calculated by comparing the reaction rates in the presence of the inhibitor to the vehicle control. IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
Experimental Workflow for Protease Activity Assay
Caption: Workflow for a standard protease activity assay using this compound.
Signaling Pathway of Cathepsin S in Antigen Presentation
Caption: Role of Cathepsin S in the MHC Class II antigen presentation pathway.[7][8][9][10]
Signaling Pathway of Cathepsin L in Extracellular Matrix Remodeling
Caption: Role of secreted Cathepsin L in extracellular matrix remodeling.[11][12][13]
References
- 1. This compound | 124485-41-2 | MCA-3211-V | Biosynth [biosynth.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. mybiosource.com [mybiosource.com]
- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular characterization and determination of the biochemical properties of cathepsin L of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine protease cathepsin S as a key step in antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Important role of cathepsin S in generating peptides for TAP-independent MHC class I crosspresentation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Cysteine Cathepsins and Their Extracellular Roles: Shaping the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cathepsin-L influences the expression of extracellular matrix in lymphoid organs and plays a role in the regulation of thymic output and of peripheral T cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cysteine cathepsins in extracellular matrix remodeling: Extracellular matrix degradation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Z-Val-Val-Arg-AMC in Cancer Cell Lysate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Val-Val-Arg-AMC is a fluorogenic substrate utilized in the assessment of protease activity. In the context of oncology research, this substrate is of particular interest for its application in studying the activity of specific proteases that are upregulated in various cancers and are implicated in tumor progression, invasion, and metastasis. One such key protease is Cathepsin B, a lysosomal cysteine protease that is frequently overexpressed and secreted by cancer cells. Elevated Cathepsin B activity in the tumor microenvironment contributes to the degradation of the extracellular matrix, facilitating cancer cell invasion and the metastatic cascade. The enzymatic cleavage of this compound by active proteases in a cancer cell lysate results in the release of the fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a direct and quantifiable measure of enzymatic activity.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in studying protease activity, with a focus on Cathepsin B, in cancer cell lysates.
Signaling Pathway
Caption: Cathepsin B signaling in cancer progression.
Experimental Applications
The primary application of this compound in cancer cell lysate studies is the quantification of specific protease activity. This can be instrumental in:
-
Screening Cancer Cell Lines: Identifying cell lines with high levels of specific protease activity for use in subsequent in vitro and in vivo studies.
-
Evaluating Enzyme Inhibitors: Assessing the efficacy of potential therapeutic agents designed to inhibit protease activity.
-
Studying Mechanisms of Drug Resistance: Investigating the role of proteases in the development of resistance to cancer therapies.
-
Basic Research: Elucidating the role of specific proteases in cancer biology, including invasion, metastasis, and angiogenesis.
Quantitative Data
The following table summarizes quantitative data from a study utilizing a structurally similar substrate, Z-Arg-Arg-AMC, to measure Cathepsin B activity in various cancer cell lines. This data can serve as a reference for expected activity levels.
| Cell Line | Cancer Type | Pericellular Cathepsin B Activity (RFU/min/10^6 cells) | Km for Z-Arg-Arg-AMC (µM) |
| U87 | Glioma | Measurable | 460[1] |
| HT-1080 | Fibrosarcoma | Measurable[1] | Not Reported |
| MiaPaCa | Pancreatic | Measurable[1] | Not Reported |
| PC-3 | Prostate | Measurable[1] | Not Reported |
| HCT-116 | Colon | Measurable[1] | Not Reported |
| MatLyLu | Rat Prostate | Measurable[1] | Not Reported |
| Mat B III | Rat Adenocarcinoma | Measurable[1] | Not Reported |
| B16a | Murine Melanoma | Measurable[1] | Not Reported |
| Lewis Lung | Murine Carcinoma | Measurable[1] | Not Reported |
Experimental Protocols
Protocol 1: Preparation of Cancer Cell Lysates
This protocol outlines the steps for preparing total cell lysates from cultured cancer cells suitable for protease activity assays.
Materials:
-
Cultured cancer cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer, or a specific Cathepsin B Lysis Buffer: 50 mM sodium acetate, pH 5.5, 0.1 M NaCl, 1 mM EDTA, 0.1% Triton X-100)
-
Protease inhibitor cocktail (optional, depending on the target protease and experimental design)
-
Microcentrifuge
-
Pipettes and sterile tips
Procedure:
-
Cell Culture: Culture cancer cells to the desired confluency (typically 70-80%) in appropriate culture vessels.
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Aspirate the PBS completely.
-
Add an appropriate volume of Cell Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in an appropriate volume of Cell Lysis Buffer.
-
-
Lysis: Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing the protease activity.
-
Storage: Use the lysate immediately for the activity assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: Protease Activity Assay using this compound
This protocol provides a method for measuring protease activity in cancer cell lysates using the fluorogenic substrate this compound.
Materials:
-
Cancer cell lysate (prepared as in Protocol 1)
-
This compound substrate (stock solution in DMSO, e.g., 10 mM)
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, 10 mM DTT)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
Protease inhibitor (e.g., a specific Cathepsin B inhibitor like CA-074, for control experiments)
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the required volume of Assay Buffer.
-
Dilute the this compound stock solution to the desired working concentration in Assay Buffer (e.g., a final assay concentration of 50-200 µM is a good starting point). Protect the substrate solution from light.
-
-
Assay Setup:
-
On a 96-well plate, add the following to each well:
-
Sample Wells: 50 µL of cell lysate (containing 20-100 µg of total protein, diluted in Assay Buffer if necessary).
-
Blank Wells (Substrate Control): 50 µL of Assay Buffer without cell lysate.
-
Negative Control Wells (Inhibitor Control): 50 µL of cell lysate pre-incubated with a specific protease inhibitor (e.g., 10 µM CA-074 for 15-30 minutes at 37°C).
-
-
Adjust the final volume in each well to 100 µL with Assay Buffer.
-
-
Initiate Reaction: Add 100 µL of the diluted this compound substrate solution to each well to start the enzymatic reaction. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement:
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) at multiple time points (e.g., every 5-10 minutes for 1-2 hours) using a microplate reader with the appropriate excitation and emission wavelengths for AMC.
-
Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 60 minutes) and then take a single reading.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank well from the readings of the sample and control wells.
-
Calculate the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve.
-
Normalize the protease activity to the total protein concentration of the lysate (e.g., RFU/min/µg of protein).
-
Compare the activity in the sample wells to the negative control wells to confirm the specificity of the cleavage.
-
Experimental Workflow
Caption: Workflow for protease activity assay.
References
Application Notes and Protocols: Z-Val-Val-Arg-AMC in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Val-Val-Arg-AMC (Benzyloxycarbonyl-Valyl-Valyl-Arginine-7-Amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate utilized in the field of drug discovery for the characterization of cysteine protease activity. Primarily targeting cathepsins, particularly Cathepsin S and Cathepsin L, this substrate is an invaluable tool for screening potential inhibitors, understanding enzyme kinetics, and elucidating the role of these proteases in various pathological conditions. Its application spans across research areas such as oncology, immunology, and neurodegenerative diseases, where cathepsin activity is often dysregulated.
Principle of Action
The utility of this compound as a substrate lies in its clever design incorporating a fluorophore, 7-Amino-4-methylcoumarin (AMC), which is quenched when conjugated to the peptide sequence. In its intact form, the substrate exhibits minimal fluorescence. However, upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety by a target protease, the free AMC is released. This liberation of AMC results in a significant increase in fluorescence intensity, which can be readily quantified using a fluorometer. The rate of this fluorescence increase is directly proportional to the enzymatic activity, allowing for precise measurement of enzyme kinetics and inhibition.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C34H45N7O7 |
| Molecular Weight | 663.76 g/mol [1] |
| Appearance | Powder[1] |
| Purity | ≥95%[1] |
| Storage Conditions | -20°C |
Properties of the Fluorophore (7-Amino-4-methylcoumarin - AMC)
| Property | Wavelength (nm) |
| Excitation Maximum (Free AMC) | ~341-360[2][3] |
| Emission Maximum (Free AMC) | ~440-460[2][3][4] |
| Excitation Maximum (Peptide-conjugated AMC) | ~330 |
| Emission Maximum (Peptide-conjugated AMC) | ~390[5] |
Enzymatic Activity Data for Cathepsins
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| Cathepsin L (human) | Z-Phe-Arg-AMC | 0.77[6] | 1.5[6] | 1.95 x 10⁶ | Acidic |
| Cathepsin B (human) | Z-Arg-Arg-AMC | - | - | - | Neutral |
| Cathepsin S | This compound | - | - | - | Neutral |
| Cathepsin L | This compound | - | - | - | Acidic |
| Cathepsin K | Z-Gly-Pro-Arg-AMC | - | - | - | - |
Signaling Pathways
Cathepsin S Signaling Pathway
Cathepsin S is a lysosomal cysteine protease that, uniquely among cathepsins, retains its activity at neutral pH. This allows it to function both within the lysosome and in the extracellular space. In drug discovery, targeting Cathepsin S is of interest for modulating immune responses and inflammatory processes.
Caption: Cathepsin S signaling in antigen presentation and inflammation.
Cathepsin L Signaling Pathway
Cathepsin L is another crucial lysosomal protease, but it is primarily active in acidic environments. It is involved in a wide range of physiological and pathological processes, including protein turnover, tissue remodeling, and cancer progression.
Caption: Regulation and functions of Cathepsin L.
Experimental Protocols
Standard Enzyme Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of a compound against a specific cathepsin using this compound.
Materials:
-
Recombinant human Cathepsin S or L
-
This compound substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5 for Cathepsin L; or a neutral pH buffer for Cathepsin S)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorometer with excitation/emission wavelengths set to ~360/460 nm.
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add:
-
Assay Buffer
-
Test compound solution (final DMSO concentration should be ≤1%)
-
Enzyme solution
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Immediately place the plate in the fluorometer.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
High-Throughput Screening (HTS) Workflow for Inhibitor Discovery
This workflow outlines a typical process for screening a large library of compounds to identify potential inhibitors of a target cathepsin.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 3. ubpbio.com [ubpbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. researchgate.net [researchgate.net]
- 6. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Cathepsin L Activity in Tissue Homogenates with Z-VVR-AMC: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin L is a lysosomal cysteine protease that plays a crucial role in protein degradation and turnover. Its dysregulation has been implicated in various pathological conditions, including cancer progression and neurodegenerative diseases. Accurate measurement of cathepsin L activity in biological samples is therefore essential for both basic research and drug development. This document provides a detailed protocol for determining cathepsin L activity in tissue homogenates using the sensitive fluorogenic substrate Z-VVR-AMC (N-carbobenzyloxy-Val-Val-Arg-7-amido-4-methylcoumarin).
The assay is based on the enzymatic cleavage of the Z-VVR-AMC substrate by cathepsin L, which releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to the cathepsin L activity in the sample and can be monitored using a fluorescence plate reader.
Principle of the Assay
The enzymatic reaction underlying this assay is a two-step process. First, cathepsin L recognizes and binds to the peptide sequence (Val-Val-Arg) of the Z-VVR-AMC substrate. Subsequently, the enzyme cleaves the amide bond between the arginine residue and the AMC fluorophore. This cleavage event liberates free AMC, which, unlike the quenched substrate, exhibits strong fluorescence upon excitation.
Caption: Enzymatic cleavage of Z-VVR-AMC by Cathepsin L.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Z-VVR-AMC | (e.g., Enzo Life Sciences) | (e.g., BML-P135) | -20°C |
| 7-Amino-4-methylcoumarin (AMC) | (e.g., Sigma-Aldrich) | (e.g., A9891) | -20°C |
| Cathepsin L Inhibitor (e.g., Z-FY(t-Bu)-DMK) | (e.g., R&D Systems) | (e.g., IC952) | -20°C |
| Dithiothreitol (DTT) | (e.g., Sigma-Aldrich) | (e.g., D0632) | -20°C |
| EDTA | (e.g., Sigma-Aldrich) | (e.g., E9884) | Room Temperature |
| Sodium Acetate | (e.g., Sigma-Aldrich) | (e.g., S2889) | Room Temperature |
| Acetic Acid | (e.g., Sigma-Aldrich) | (e.g., A6283) | Room Temperature |
| Dimethyl sulfoxide (DMSO) | (e.g., Sigma-Aldrich) | (e.g., D8418) | Room Temperature |
| Protease Inhibitor Cocktail | (e.g., Sigma-Aldrich) | (e.g., P8340) | -20°C |
| Bovine Serum Albumin (BSA) | (e.g., Sigma-Aldrich) | (e.g., A7906) | 4°C |
| 96-well black, flat-bottom plates | (e.g., Corning) | (e.g., 3603) | Room Temperature |
Experimental Protocols
Preparation of Buffers and Solutions
a. Tissue Homogenization Buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.4)
-
Tris-HCl: 6.06 g/L
-
EDTA: 0.744 g/L
-
Adjust pH to 7.4 with HCl.
-
Store at 4°C.
-
Immediately before use, add protease inhibitor cocktail according to the manufacturer's instructions.
b. Cathepsin L Assay Buffer (100 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Sodium Acetate: 8.2 g/L
-
EDTA: 0.372 g/L
-
Adjust pH to 5.5 with acetic acid.
-
Store at 4°C.
-
Immediately before use, add DTT to a final concentration of 5 mM (e.g., add 50 µL of a 1 M DTT stock to 10 mL of buffer).
c. Substrate Stock Solution (10 mM Z-VVR-AMC in DMSO)
-
Dissolve Z-VVR-AMC in DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C, protected from light.
d. AMC Standard Stock Solution (1 mM AMC in DMSO)
-
Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM.
-
Aliquot and store at -20°C, protected from light.
e. Inhibitor Stock Solution (1 mM in DMSO)
-
Dissolve the cathepsin L inhibitor in DMSO to a final concentration of 1 mM.
-
Aliquot and store at -20°C.
Tissue Homogenate Preparation
Caption: Workflow for tissue homogenate preparation.
-
Excise the tissue of interest and immediately place it in ice-cold phosphate-buffered saline (PBS).
-
Wash the tissue with ice-cold PBS to remove any blood or contaminants.
-
Blot the tissue dry and weigh it.
-
Mince the tissue into small pieces and place it in a pre-chilled homogenization tube.
-
Add 10 volumes of ice-cold Tissue Homogenization Buffer containing protease inhibitors per gram of tissue (e.g., 1 mL buffer for 100 mg of tissue).
-
Homogenize the tissue on ice using a Dounce homogenizer, Potter-Elvehjem homogenizer, or a bead-based homogenizer until no visible tissue clumps remain.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tissue lysate) and transfer it to a new pre-chilled tube.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The tissue lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
Cathepsin L Activity Assay
-
Prepare AMC Standard Curve:
-
Perform serial dilutions of the 1 mM AMC Standard Stock Solution in Cathepsin L Assay Buffer to obtain standards ranging from 0 to 20 µM.
-
Add 100 µL of each standard to separate wells of a 96-well black plate in duplicate.
-
-
Prepare Assay Reactions:
-
In a 96-well black plate, set up the following reactions in duplicate or triplicate:
-
Sample Wells: 50 µL of tissue lysate (diluted in Cathepsin L Assay Buffer to a final protein concentration of 20-100 µ g/well ) + 40 µL of Cathepsin L Assay Buffer.
-
Negative Control Wells: 50 µL of tissue lysate + 1 µL of 1 mM Cathepsin L Inhibitor + 39 µL of Cathepsin L Assay Buffer.
-
Blank Wells (Substrate Autohydrolysis): 90 µL of Cathepsin L Assay Buffer.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Prepare a working solution of Z-VVR-AMC by diluting the 10 mM stock solution in Cathepsin L Assay Buffer to a final concentration of 100 µM (for a final in-well concentration of 10 µM).
-
Add 10 µL of the 100 µM Z-VVR-AMC working solution to all wells (including sample, negative control, and blank wells). The total volume in each well should be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Excitation Wavelength: 380 nm
-
Emission Wavelength: 460 nm
-
Data Presentation and Analysis
-
AMC Standard Curve:
-
Subtract the fluorescence reading of the 0 µM AMC standard (blank) from all other AMC standard readings.
-
Plot the background-subtracted fluorescence values (Relative Fluorescence Units, RFU) against the corresponding AMC concentrations (µM).
-
Perform a linear regression to obtain the slope of the standard curve (RFU/µM).
-
| AMC Concentration (µM) | Average RFU | Background-Subtracted RFU |
| 0 | 150 | 0 |
| 2.5 | 1650 | 1500 |
| 5 | 3120 | 2970 |
| 10 | 6200 | 6050 |
| 15 | 9350 | 9200 |
| 20 | 12450 | 12300 |
-
Calculate Cathepsin L Activity:
-
For each sample and negative control, determine the rate of increase in fluorescence over time (ΔRFU/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank wells (substrate autohydrolysis) from the rates of the sample and negative control wells.
-
The specific cathepsin L activity is the difference between the rate of the sample and the rate of the negative control (inhibitor-treated sample).
-
Convert the rate from ΔRFU/min to pmol of AMC released per minute using the slope of the AMC standard curve:
-
Activity (pmol/min/mg) = [(ΔRFU/min) / (Slope of AMC standard curve)] / (mg of protein in the well)
-
-
Signaling Pathway and Logical Relationships
Caption: Logical flow of the Cathepsin L activity assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autohydrolysis of the substrate. | Prepare fresh substrate solution. Ensure the pH of the assay buffer is correct. |
| Contamination of reagents or plate. | Use fresh, high-purity reagents and a new plate. | |
| Low or no signal | Inactive enzyme. | Ensure proper storage and handling of tissue samples. Prepare fresh DTT for the assay buffer. |
| Incorrect filter settings. | Verify the excitation and emission wavelengths on the plate reader. | |
| Insufficient enzyme concentration. | Increase the amount of tissue lysate per well. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent temperature. | Ensure the plate reader is pre-warmed and maintains a stable temperature. | |
| Bubbles in wells. | Be careful during pipetting to avoid introducing bubbles. Centrifuge the plate briefly if bubbles are present. |
Conclusion
This protocol provides a robust and sensitive method for measuring cathepsin L activity in tissue homogenates. By following these detailed steps, researchers can obtain reliable and reproducible data, which is crucial for understanding the role of cathepsin L in health and disease and for the development of novel therapeutic inhibitors. Careful attention to buffer preparation, sample handling, and data analysis will ensure the accuracy of the results.
Troubleshooting & Optimization
How to dissolve Z-Val-Val-Arg-AMC for stock solution
Welcome to the technical support center for Z-Val-Val-Arg-AMC. This guide provides detailed instructions and troubleshooting advice for the proper handling and dissolution of this compound for use in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2]
Q2: What is a typical concentration for a this compound stock solution?
A2: While the maximum solubility is not always provided, a common starting concentration for similar peptide-AMC substrates is in the range of 10-100 mM in DMSO. For a related compound, Z-Arg-Arg-AMC, a stock solution of 100 mM in anhydrous DMSO is used.[3] We recommend preparing a 10 mM stock solution as a starting point.
Q3: How should I store the solid this compound and the stock solution?
A3: The solid, lyophilized this compound should be stored at -20°C.[1][4] The stock solution in DMSO should be aliquoted into single-use volumes and stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6] Avoid repeated freeze-thaw cycles.
Q4: I am having trouble dissolving the peptide, what should I do?
A4: If you encounter difficulties in dissolving this compound, please refer to our troubleshooting guide below. Common solutions include ensuring the DMSO is anhydrous, vortexing, gentle warming, and sonication.[5]
Product Information and Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 663.76 g/mol [4][7][8] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO)[1][2] |
| Recommended Stock Conc. | 10 mM (starting concentration) |
| Storage (Solid) | -20°C[1][4] |
| Storage (Solution) | -20°C (1 month) or -80°C (6 months)[5][6] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or heat block, sonicator
Procedure:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of the peptide. For example, to prepare 1 mL of a 10 mM stock solution, you will need 6.64 mg of this compound (Molecular Weight: 663.76 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the peptide.
-
Dissolve:
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the peptide does not fully dissolve, you can try the following:
-
Gentle Warming: Briefly warm the solution at 37°C.
-
Sonication: Place the vial in a sonicator bath for short intervals until the solution is clear.[5]
-
-
-
Aliquot: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.
Troubleshooting Guide
This section addresses common issues that may arise during the dissolution of this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Enzo Life Sciences Z-VVR-AMC (10mg). CAS: 124485-41-2, Quantity: Each of | Fisher Scientific [fishersci.com]
- 3. glpbio.com [glpbio.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 124485-41-2 | MCA-3211-V | Biosynth [biosynth.com]
Troubleshooting high background fluorescence in Z-Val-Val-Arg-AMC assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Z-Val-Val-Arg-AMC fluorogenic substrate in protease activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorescence-based method to measure the activity of certain proteases, such as cathepsins. The substrate, this compound, is a non-fluorescent peptide. In the presence of a specific protease, the enzyme cleaves the amide bond between the arginine (Arg) residue and the 7-amino-4-methylcoumarin (AMC) group. The release of free AMC results in a highly fluorescent product that can be measured, where the fluorescence intensity is directly proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?
The optimal excitation wavelength for free AMC is in the range of 360-380 nm, and the emission wavelength is typically between 440-460 nm.[1][2] It is recommended to confirm the optimal wavelengths for your specific plate reader and experimental conditions.
Q3: How should the this compound substrate be stored?
To ensure stability, the this compound substrate should be stored at -20°C to -70°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.
Q4: What are some common causes of high background fluorescence in this assay?
High background fluorescence can stem from several factors, including:
-
Substrate Autohydrolysis: Spontaneous breakdown of the substrate in the assay buffer.
-
Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent substances.
-
Autofluorescent Compounds: Test compounds or components of the biological sample may fluoresce at the same wavelengths as AMC.
-
Improper Plate Choice: Using plates that are not suitable for fluorescence assays (e.g., clear plates instead of black plates) can lead to light scatter and high background.
-
Incorrect Instrument Settings: Suboptimal gain settings on the fluorescence plate reader can amplify background noise.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly impact the sensitivity and accuracy of your assay. The following table provides a guide to common causes and their solutions.
| Problem | Potential Cause | Recommended Solution |
| High background in all wells (including no-enzyme controls) | Substrate autohydrolysis | Prepare fresh substrate stock solution. Optimize assay pH and temperature to minimize spontaneous degradation. Reduce incubation time if possible. |
| Contaminated assay buffer or water | Use fresh, high-purity water and sterile-filtered buffers. Prepare fresh buffer for each experiment. | |
| Autofluorescent media components (for cell-based assays) | If possible, replace phenol red-containing media with phenol red-free media. Consider washing cells with PBS before adding assay reagents. | |
| High background only in wells with test compounds | Test compound is autofluorescent | Run a control experiment with the test compound in assay buffer without the enzyme to measure its intrinsic fluorescence and subtract this from the experimental wells. |
| Test compound is a fluorescence quencher | A quenching compound will decrease the fluorescence signal. This can be identified by adding the compound to a solution of free AMC and observing a decrease in fluorescence. | |
| Inconsistent or variable background across the plate | Improper mixing of reagents | Ensure thorough but gentle mixing of all reagents in the wells. Avoid introducing bubbles. |
| Well-to-well contamination | Use careful pipetting techniques to avoid cross-contamination between wells. | |
| Inappropriate microplate | Use black, opaque-bottom microplates designed for fluorescence assays to minimize well-to-well crosstalk and light scatter.[3] | |
| Gradual increase in background over time | Substrate instability in assay buffer | Prepare the final substrate working solution immediately before use. Minimize the time the substrate is in the assay buffer before the reaction is initiated. |
| Light-induced degradation of substrate | Protect the substrate stock solution and the assay plate from light as much as possible. |
Experimental Protocols
Standard this compound Protease Assay Protocol
This protocol provides a general framework. Optimal conditions (e.g., enzyme and substrate concentrations, incubation time) should be determined empirically for each specific enzyme and experimental setup.
Materials:
-
This compound substrate
-
Purified protease of interest
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20)
-
Protease Inhibitor (for negative control)
-
Black, opaque-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the this compound substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 20-100 µM).
-
Prepare serial dilutions of the protease in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the appropriate protease dilution to the sample wells.
-
For the negative control, add 10 µL of a protease solution pre-incubated with a specific inhibitor.
-
For the no-enzyme control (blank), add 10 µL of Assay Buffer.
-
-
Initiate the Reaction:
-
Add 40 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader with excitation at ~365 nm and emission at ~440 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control (blank) from all other readings.
-
Plot the fluorescence intensity versus time to determine the reaction rate.
-
Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of this compound by a protease.
Troubleshooting Workflow for High Background Fluorescence
References
Technical Support Center: Optimizing Z-Val-Val-Arg-AMC Concentration for Kinetic Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive support for utilizing the fluorogenic substrate Z-Val-Val-Arg-AMC in kinetic assays for cathepsin enzymes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it target?
This compound is a synthetic peptide substrate used to measure the activity of certain proteases. When cleaved by a target enzyme, it releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected by a fluorometer. This substrate is primarily used to assay the activity of cysteine cathepsins, such as Cathepsin B and Cathepsin S.
Q2: What are the optimal excitation and emission wavelengths for detecting AMC?
The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum around 340-360 nm and an emission maximum in the range of 440-460 nm. It is recommended to confirm the optimal wavelengths using your specific instrumentation.
Q3: How should I prepare and store my this compound stock solution?
This compound is typically soluble in organic solvents like DMSO or DMF. It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO. This stock solution should be stored at -20°C, protected from light and moisture. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Why is a reducing agent like DTT or L-cysteine included in the assay buffer?
Cysteine cathepsins have a critical cysteine residue in their active site that must be in a reduced state for enzymatic activity. Reducing agents like Dithiothreitol (DTT) or L-cysteine are included in the assay buffer to maintain this reduced state and ensure optimal enzyme function.
Q5: What is a typical starting concentration for this compound in a kinetic assay?
A common starting concentration for substrates in kinetic assays is near the Michaelis-Menten constant (Km). Since the specific Km for this compound with every cathepsin is not readily published, a concentration range of 10-50 µM can be a good starting point for initial experiments. For inhibitor screening, a substrate concentration at or below the Km value is often used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | 1. Inactive Enzyme | • Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.• Activate the cathepsin according to the supplier's protocol. This often involves pre-incubation in an acidic buffer with a reducing agent. |
| 2. Incorrect Buffer Conditions | • Verify the pH of the assay buffer is optimal for your specific cathepsin (typically pH 5.0-7.5).• Ensure a sufficient concentration of a reducing agent (e.g., 2-5 mM DTT) is present. | |
| 3. Substrate Degradation | • Prepare fresh substrate dilutions from a properly stored stock solution.• Protect the substrate from light as much as possible. | |
| 4. Incorrect Fluorometer Settings | • Confirm that the excitation and emission wavelengths are set correctly for AMC (Ex: ~360 nm, Em: ~460 nm).• Check the gain setting on the fluorometer; it may be too low. | |
| High Background Signal | 1. Substrate Autohydrolysis | • Some fluorogenic substrates can hydrolyze spontaneously, especially at non-optimal pH or temperature.• Run a "no-enzyme" control (substrate in assay buffer) to quantify the rate of autohydrolysis and subtract this from your experimental data. |
| 2. Contaminated Reagents | • Use high-purity water and reagents to prepare buffers.• Filter-sterilize buffers if necessary. | |
| 3. Sample Autofluorescence | • If working with cell lysates or other complex biological samples, they may contain endogenous fluorescent molecules.• Run a "no-substrate" control (enzyme and sample in assay buffer) to measure background fluorescence. | |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion | • If the reaction rate decreases over time, the substrate may be being consumed rapidly.• Use a lower enzyme concentration or a higher initial substrate concentration. The substrate concentration should ideally be well below 10% consumed during the initial rate measurement. |
| 2. Enzyme Instability | • The enzyme may be losing activity over the course of the assay.• Optimize buffer conditions (pH, ionic strength) to improve enzyme stability. Reduce the assay time if possible. | |
| 3. Inner Filter Effect | • At high substrate or product concentrations, the fluorescent signal can be quenched.• Dilute the sample or use a lower substrate concentration. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Km Determination)
This protocol outlines the steps to determine the Michaelis-Menten constant (Km) of your cathepsin for this compound, which is essential for optimizing the substrate concentration.
Materials:
-
Purified Cathepsin enzyme
-
This compound
-
Anhydrous DMSO
-
Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a this compound Dilution Series:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions of the substrate in Assay Buffer. A typical range to test would be from 0.5 µM to 200 µM. It is recommended to perform 2-fold serial dilutions.
-
-
Prepare Enzyme Solution:
-
Dilute the cathepsin enzyme to a fixed, appropriate concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
-
Set up the Assay:
-
To each well of the 96-well plate, add 50 µL of the various this compound dilutions.
-
Include a "no-enzyme" control for each substrate concentration to measure background hydrolysis.
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity (RFU - Relative Fluorescence Units) every minute for 20-30 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. You will need to convert RFU/min to moles/min using a standard curve of free AMC.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
Michaelis-Menten Equation: V₀ = (Vmax * [S]) / (Km + [S])
-
Data Presentation
Table 1: Kinetic Parameters of Common Cathepsin Substrates
While specific kinetic data for this compound is not widely published, the following table provides kinetic constants for other commonly used fluorogenic cathepsin substrates for comparative purposes. Note that these values can vary depending on the specific enzyme source and assay conditions.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |
| Z-Phe-Arg-AMC | Human Cathepsin L | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 | [1] |
| Z-Arg-Arg-AMC | Human Cathepsin B | 390 | - | - | 6.0 | [2] |
| Z-Nle-Lys-Arg-AMC | Human Cathepsin B | 10.1 (pH 4.6), 11.2 (pH 7.2) | 2.1 (pH 4.6), 1.9 (pH 7.2) | 2.1 x 10⁵ (pH 4.6), 1.7 x 10⁵ (pH 7.2) | 4.6 & 7.2 | [2] |
| Ac-QLLR-AMC | Human Cathepsin S | 13.98 | 0.22 | 1.57 x 10⁴ | 6.5 | [3] |
Visualizations
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Z-Val-Val-Arg-AMC Cleavage Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fluorogenic substrate Z-Val-Val-Arg-AMC. The content is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a focus on the critical role of pH.
Troubleshooting Guides
Issue: Low or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Suboptimal pH for Enzyme Activity | The protease being assayed has a specific optimal pH range for its catalytic activity. For proteases that cleave after an Arginine residue, like thrombin, the optimal pH is typically between 8.0 and 9.0.[1][2] Activity can be significantly lower at neutral or acidic pH. |
| Incorrect Assay Buffer | The buffer composition itself, not just its pH, can inhibit enzyme activity. Ensure the chosen buffer is compatible with the protease. It is recommended to test a range of buffers if the optimal conditions are unknown.[3][4][5] |
| pH-Dependent AMC Fluorescence | The fluorescence of the released 7-amino-4-methylcoumarin (AMC) is pH-dependent.[6][7] At acidic pH, the fluorescence intensity of AMC can be significantly lower. It is crucial to measure fluorescence at a consistent and optimal pH. |
| Enzyme Inactivity | The enzyme may have lost activity due to improper storage or handling. Verify enzyme activity with a positive control. |
| Substrate Degradation | The this compound substrate may have degraded. Store the substrate under the recommended conditions, protected from light and moisture. |
Issue: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Substrate Hydrolysis | The substrate may be unstable and spontaneously hydrolyzing in the assay buffer. Prepare fresh substrate solutions and minimize the time between reagent preparation and the start of the assay. |
| Contaminating Proteases | The enzyme preparation or other assay components may be contaminated with other proteases that can cleave the substrate. Use high-purity reagents and consider the use of protease inhibitors specific to potential contaminants. |
| Autofluorescence of Test Compounds | If screening for inhibitors, the test compounds themselves may be fluorescent at the excitation and emission wavelengths used for AMC.[8] Run a control with the compound and all assay components except the enzyme to measure background fluorescence. |
Issue: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Solution |
| pH Drift During Assay | The pH of the assay buffer may change over the course of the experiment, especially if the buffer capacity is insufficient. Use a buffer with a pKa close to the desired pH and ensure its concentration is adequate (e.g., 50-100 mM).[3][5] |
| Temperature Fluctuations | Enzyme activity is sensitive to temperature. Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader. |
| Pipetting Inaccuracies | Small variations in the volumes of enzyme, substrate, or inhibitors can lead to significant differences in results. Use calibrated pipettes and follow a consistent pipetting technique. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the cleavage of this compound?
A1: The optimal pH for the cleavage of this compound depends on the specific protease being used. However, for proteases that recognize and cleave after an Arginine residue, such as thrombin, the optimal pH is generally in the slightly alkaline range of 8.0 to 9.0.[1][2] It is strongly recommended to perform a pH optimization experiment for your specific enzyme and conditions.
Q2: How does pH affect the fluorescence of the cleaved AMC?
A2: The fluorescence of 7-amino-4-methylcoumarin (AMC) is pH-sensitive. The fluorescence intensity can vary significantly with changes in pH.[6][7] Therefore, it is crucial to measure the fluorescence in a well-buffered solution and to use the same buffer pH for all samples and standards in an experiment. To accurately determine enzyme activity, it is advisable to create a standard curve of free AMC at the same pH as the enzymatic reaction.
Q3: Can I use any buffer for my assay?
A3: No, the choice of buffer is critical. Different buffers can have varying effects on enzyme activity, even at the same pH.[5] It is important to use a buffer that is compatible with your enzyme and does not interfere with the assay. Common buffers for protease assays include Tris-HCl and HEPES for neutral to alkaline pH ranges, and acetate or MES for acidic conditions.[3][5]
Q4: My results are still not optimal after adjusting the pH. What else should I check?
A4: Besides pH, other factors can influence the assay, including temperature, ionic strength, and the presence of cofactors or inhibitors. Ensure the temperature is optimal for your enzyme and consistent throughout the experiment. The salt concentration can also affect enzyme activity. If you are testing potential inhibitors, be aware that some compounds may interfere with the fluorescence signal.[8]
Experimental Protocols
Protocol 1: Determining the Optimal pH for Protease Activity
This protocol outlines a general procedure to determine the optimal pH for a protease using this compound as a substrate.
-
Prepare a series of buffers: Prepare a set of buffers covering a range of pH values (e.g., from pH 4.0 to 10.0 in 0.5 or 1.0 unit increments). Use buffers with overlapping pH ranges to control for buffer-specific effects (e.g., Acetate for pH 4-5.5, Phosphate for pH 6.0-7.5, Tris-HCl for pH 7.5-9.0, and Glycine-NaOH for pH 9.0-10.0).[3][4][5]
-
Prepare reagents:
-
Dissolve the protease in a suitable, neutral buffer at the desired stock concentration.
-
Dissolve this compound in DMSO to create a stock solution.
-
-
Set up the assay plate: In a 96-well black microplate, add the following to each well for each pH to be tested:
-
Assay buffer of a specific pH.
-
Diluted protease solution.
-
-
Initiate the reaction: Add the this compound substrate solution to each well to start the reaction. The final DMSO concentration should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Measure fluorescence: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Analyze the data: For each pH, calculate the initial reaction velocity (rate of fluorescence increase). Plot the reaction velocity against the pH to determine the optimal pH for enzyme activity.
Protocol 2: Determining the pH-Dependence of AMC Fluorescence
This protocol is essential for correcting raw fluorescence data for the effect of pH on the fluorophore itself.
-
Prepare a series of buffers: Use the same set of buffers as in Protocol 1, covering the desired pH range.
-
Prepare AMC standard: Prepare a stock solution of free 7-amino-4-methylcoumarin (AMC) in DMSO.
-
Set up the assay plate: In a 96-well black microplate, add the following to each well for each pH to be tested:
-
Assay buffer of a specific pH.
-
A fixed amount of the AMC standard solution.
-
-
Measure fluorescence: Place the plate in a fluorescence microplate reader and measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Analyze the data: Plot the fluorescence intensity of the AMC standard against the pH. This will generate a correction curve that can be used to normalize the data from the enzymatic assay.
Data Presentation
Table 1: Representative pH Profile for a Thrombin-like Protease with this compound
| pH | Relative Activity (%) |
| 5.0 | ~15% |
| 6.0 | ~40% |
| 7.0 | ~70% |
| 8.0 | 100% |
| 8.5 | ~98% |
| 9.0 | ~90% |
| 10.0 | ~60% |
| Note: This table provides expected relative activities based on data for similar proteases.[1][2] The optimal pH for your specific enzyme should be determined experimentally. |
Table 2: Illustrative pH-Dependence of AMC Fluorescence
| pH | Relative Fluorescence Intensity (%) |
| 4.0 | 30% |
| 5.0 | 55% |
| 6.0 | 80% |
| 7.0 | 95% |
| 8.0 | 100% |
| 9.0 | 98% |
| 10.0 | 96% |
| Note: This table illustrates a general trend. It is crucial to generate a standard curve for AMC fluorescence using your specific assay conditions and buffers. |
Visualizations
Caption: Workflow for determining the optimal pH for protease activity.
Caption: Relationship between pH and the observed fluorescence signal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Thrombin Factor IIa [sigmaaldrich.com]
- 3. Purification and Characterization of Alkaline-Thermostable Protease Enzyme from Pitaya (Hylocereus polyrhizus) Waste: A Potential Low Cost of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence intensity and fluorescence lifetime measurements of various carbon dots as a function of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing Z-Val-Val-Arg-AMC degradation during storage
Welcome to the technical support center for the fluorogenic substrate Z-Val-Val-Arg-AMC. This resource is designed for researchers, scientists, and drug development professionals to help prevent substrate degradation during storage and troubleshoot common experimental issues.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
Problem 1: High background fluorescence in my "substrate-only" control.
High background fluorescence is one of the most common issues and often indicates the presence of free 7-amino-4-methylcoumarin (AMC) due to substrate degradation.
-
Possible Cause 1: Improper Storage
-
Solution: Ensure the substrate has been stored correctly. Both the solid compound and its solutions have specific storage requirements. Refer to the storage conditions table below. For stock solutions, use of aliquots is highly recommended to avoid contamination and degradation from repeated freeze-thaw cycles.[1][2][3][4]
-
-
Possible Cause 2: Autohydrolysis
-
Solution: The amide bond linking the peptide to the AMC fluorophore can undergo spontaneous hydrolysis, especially if exposed to suboptimal pH, moisture, or elevated temperatures. Prepare fresh working solutions from a properly stored, frozen aliquot for each experiment. Do not use stock solutions that have been stored at 4°C for extended periods.
-
-
Possible Cause 3: Photodegradation
-
Solution: The AMC fluorophore is light-sensitive.[5] Protect all solutions containing the substrate from light by using amber vials or by wrapping containers in foil. When performing assays in microplates, keep the plate covered until it is read by the instrument.
-
The following workflow can help you diagnose the source of high background fluorescence:
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the stability and longevity of your substrate, adhere to the following storage guidelines. These are based on recommendations for this compound and similar fluorogenic peptide substrates.
| Format | Solvent | Storage Temperature | Maximum Recommended Storage | Key Considerations |
| Lyophilized Powder | N/A | -20°C ± 5°C[6][7] | ≥ 12 months | Protect from light and moisture.[5][8] |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month[1][9] | Aliquot to avoid freeze-thaw cycles.[2][10] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months[1][9] | Aliquot to avoid freeze-thaw cycles. Flash-freeze aliquots. |
Q2: How do freeze-thaw cycles affect the stability of the substrate?
Repeated freeze-thaw cycles can significantly compromise the integrity of the peptide substrate.[2] This can lead to:
-
Peptide Aggregation: The physical stress of freezing and thawing can cause peptides to aggregate, reducing the effective concentration of the substrate.
-
Increased Hydrolysis: The process can introduce moisture and cause pH shifts in certain buffers (e.g., phosphate buffers), which can accelerate the hydrolysis of the AMC group from the peptide.[2]
-
Recommendation: To mitigate these effects, it is crucial to aliquot the stock solution into single-use volumes. This ensures that the main stock is not repeatedly subjected to temperature fluctuations.[2][10]
Q3: What is the primary degradation pathway for this compound?
The primary degradation pathway is the hydrolysis of the amide bond between the C-terminal arginine and the 7-amino-4-methylcoumarin (AMC) moiety. This cleavage releases free AMC, which is highly fluorescent and the main cause of high background signal.
Q4: How does the substrate work to produce a fluorescent signal?
The this compound substrate is designed based on the principle of fluorescence quenching and dequenching. When the AMC fluorophore is attached to the peptide via an amide bond, its fluorescence is very weak.[5][11] Upon enzymatic cleavage by a protease (such as cathepsin B), the free AMC is released. This liberated AMC fluoresces strongly, and the increase in fluorescence intensity is directly proportional to the enzyme's activity.[12]
Experimental Protocols
Protocol: Quality Control Assay for this compound Stock Solution
This protocol allows you to assess the integrity of your substrate stock solution by quantifying the amount of background fluorescence.
1. Materials Required:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer (e.g., 25 mM MES, pH 5.0, or another buffer suitable for your target enzyme).[13]
-
Anhydrous DMSO.
-
Black, flat-bottom 96-well microplate.
-
Fluorescence microplate reader with filters for AMC detection (Excitation: 360-380 nm, Emission: 440-460 nm).[14][15]
2. Procedure:
-
Prepare Working Solutions:
-
Allow your frozen aliquot of this compound stock solution to thaw completely at room temperature, protected from light.
-
Prepare a serial dilution of your stock solution in anhydrous DMSO to create standards.
-
Prepare a working substrate solution by diluting the stock solution to your typical final assay concentration (e.g., 20-100 µM) in the assay buffer. Prepare enough for all wells.
-
-
Set up the Microplate:
-
Blank Wells: Add 100 µL of Assay Buffer only. This measures the background of the buffer and plate.
-
Substrate Control Wells: Add 100 µL of the freshly prepared working substrate solution. This is the key measurement to assess degradation.
-
Positive Control (Optional but Recommended): Prepare wells with 50 µL of Assay Buffer and 50 µL of a known concentration of free AMC standard. This helps confirm your reader is functioning correctly.
-
-
Incubation:
-
Incubate the plate at your standard assay temperature (e.g., 37°C) for a typical experiment duration (e.g., 30-60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in kinetic or endpoint mode using the appropriate excitation and emission wavelengths for AMC.
-
3. Data Interpretation:
-
Low Background: The fluorescence intensity of the "Substrate Control Wells" should be very low and only slightly higher than the "Blank Wells".
-
High Background: If the fluorescence of the "Substrate Control Wells" is significantly high, it indicates a substantial amount of free AMC is present in your stock solution, suggesting it has degraded and should be discarded. A new, properly stored vial or aliquot should be used for future experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-LR-AMC Fluorogenic Peptide Substrate ES008: R&D Systems [rndsystems.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. This compound | 124485-41-2 | MCA-3211-V | Biosynth [biosynth.com]
- 8. 7-Amino-4-methylcoumarin - CAS-Number 26093-31-2 - Order from Chemodex [chemodex.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. Bot Detection [iris-biotech.de]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mybiosource.com [mybiosource.com]
- 15. medchemexpress.com [medchemexpress.com]
Reducing signal variability in Z-Val-Val-Arg-AMC plate reader assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce signal variability in Z-Val-Val-Arg-AMC plate reader assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and what is it used for?
This compound is a fluorogenic peptide substrate used to measure the activity of certain proteases, most notably cathepsins.[1] The substrate itself is weakly fluorescent. When cleaved by a target protease after the Arginine (Arg) residue, it releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What are the typical excitation and emission wavelengths for AMC?
The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum around 340-360 nm and an emission maximum in the range of 440-460 nm.[2][3] It is crucial to consult your plate reader's specifications and optimize these settings for your specific instrument and filter sets.
Q3: What are the most common sources of signal variability in this assay?
High signal variability, often measured as the coefficient of variation (%CV), can stem from several factors:
-
Pipetting Inaccuracies: Inconsistent volumes of enzyme, substrate, or test compounds between wells are a primary source of error.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Gradients across the microplate can lead to significant well-to-well differences in reaction rates.[4]
-
Improper Reagent Mixing: Incomplete mixing of reagents within the wells can result in non-uniform reaction kinetics.
-
Plate Reader Settings: Suboptimal gain settings, incorrect excitation/emission wavelengths, and an insufficient number of flashes can all increase signal noise.
-
Edge Effects: Wells on the periphery of the microplate are more susceptible to evaporation and temperature changes, leading to divergent results compared to inner wells.[4][5][6]
-
Autofluorescence and Fluorescence Quenching: Intrinsic fluorescence from test compounds, buffers, or the microplate itself can increase background signal.[7] Conversely, compounds can absorb the excitation or emission light, leading to a decrease in the measured signal (quenching).[8]
Troubleshooting Guides
High Background Fluorescence
Problem: The fluorescence signal in my negative control (no enzyme) wells is excessively high.
| Possible Cause | Recommended Solution |
| Autofluorescent Compounds | Test the intrinsic fluorescence of your test compounds at the assay's excitation and emission wavelengths. If a compound is autofluorescent, you may need to subtract its signal from the assay wells or consider a different assay format.[9] |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagent solutions using high-purity water and reagents. Ensure all glassware and plasticware are thoroughly cleaned. |
| Microplate Autofluorescence | Black microplates are generally recommended for fluorescence assays to minimize background.[10][11] Test different brands and types of black plates to find one with the lowest autofluorescence for your specific assay conditions. |
| Substrate Instability | Protect the this compound substrate from light to prevent degradation and auto-hydrolysis, which can lead to the release of free AMC. Prepare fresh substrate solutions for each experiment. |
High Coefficient of Variation (%CV) Between Replicates
Problem: I am observing significant variability between my replicate wells for the same condition.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting techniques for viscous solutions. When preparing serial dilutions, ensure thorough mixing at each step. For multi-well plates, consider using a multichannel pipette and be consistent with your dispensing technique. |
| Incomplete Reagent Mixing | After adding all components to the wells, gently mix the plate on a plate shaker for a short period. Avoid vigorous shaking that could introduce bubbles. |
| Temperature Gradients | Pre-incubate the plate, reagents, and buffers at the assay temperature to ensure thermal equilibrium. Use a plate incubator with good temperature uniformity. |
| Edge Effects | To minimize evaporation, use plate sealers.[6] Alternatively, you can fill the outer wells with buffer or media without any experimental components and use only the inner wells for your assay.[12] |
| Bubbles in Wells | Visually inspect the plate for bubbles before reading. If present, they can be removed by gently popping them with a sterile pipette tip. |
Low Signal or No Signal
Problem: I am not observing an increase in fluorescence over time, or the signal is very weak.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Perform a positive control with a known active enzyme to verify its functionality. |
| Incorrect Buffer Conditions | The pH and ionic strength of the assay buffer can significantly impact enzyme activity. Optimize the buffer composition for your specific protease. For example, cathepsin B assays are often performed at an acidic pH (e.g., pH 6.0). |
| Suboptimal Plate Reader Settings | Optimize the gain setting on your plate reader. A low gain may not be sensitive enough to detect the signal, while a very high gain can lead to saturation.[10] Ensure the correct excitation and emission filters are in place. |
| Fluorescence Quenching | Test compounds can quench the fluorescence of AMC. To check for this, add the compound to a solution of free AMC and measure the fluorescence. A decrease in signal indicates quenching.[8] |
Data Presentation
Table 1: Influence of Microplate Color on Signal-to-Background Ratio in Fluorescence Assays
| Microplate Color | Average Signal (RFU) | Average Background (RFU) | Signal-to-Background Ratio | Recommended Use |
| Black | 242,130 | 871 | 278 | Fluorescence Intensity |
| White | High | Low | High | Luminescence |
| Clear | Moderate | High | Low | Absorbance |
| Yellow | 266,011 | 135 | 1,975 | Time-Resolved Fluorescence |
Data adapted from Revvity and BMG LABTECH application notes. The values are illustrative and will vary depending on the specific assay and instrument.[7][11] Black plates are generally recommended for fluorescence intensity assays as they reduce background and crosstalk, leading to a better signal-to-background ratio.[10][11][13]
Table 2: Kinetic Parameters of Cathepsin B with Different Fluorogenic Substrates
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Arg-Arg-AMC | 7.2 | 1.1 ± 0.2 | 0.05 ± 0.002 | 45,000 ± 9,000 |
| Z-Arg-Arg-AMC | 4.6 | 12 ± 2 | 0.04 ± 0.002 | 3,300 ± 600 |
| Z-Phe-Arg-AMC | 7.2 | 0.77 | 1.5 | - |
| Z-Nle-Lys-Arg-AMC | 7.2 | 0.9 ± 0.1 | 0.24 ± 0.007 | 270,000 ± 30,000 |
| Z-Nle-Lys-Arg-AMC | 4.6 | 1.3 ± 0.2 | 0.14 ± 0.005 | 110,000 ± 20,000 |
Data is compiled from studies on human cathepsin L and cathepsin B.[2][14][15] This table highlights the importance of using the optimal substrate and pH for your target enzyme to achieve the best assay performance.
Experimental Protocols
Detailed Methodology for a Cathepsin B Activity Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 40 mM Citrate Phosphate buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, pH 6.0. Prepare fresh and adjust pH at the assay temperature.[2][15]
-
Enzyme Solution: Prepare a stock solution of human cathepsin B in a suitable buffer. Immediately before the assay, dilute the enzyme to the desired final concentration in the assay buffer. Keep the enzyme on ice.
-
Substrate Solution: Prepare a stock solution of this compound in DMSO. Dilute to the final working concentration in the assay buffer. Protect the solution from light.
-
Inhibitor/Test Compound Solution: Dissolve test compounds in 100% DMSO. Prepare serial dilutions in DMSO. The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells.[8]
2. Assay Procedure (96-well black plate):
-
Add assay buffer to all wells.
-
Add the test compound or DMSO vehicle to the appropriate wells.
-
Add the enzyme solution to all wells except the negative control wells (add assay buffer instead).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a pre-warmed microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of ~355 nm and an emission wavelength of ~450 nm.
3. Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the velocity of the negative control (no enzyme) from all other wells.
-
For inhibitor studies, calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Visualizations
Caption: A typical workflow for a this compound protease inhibitor screening assay.
Caption: A decision tree for troubleshooting high coefficient of variation (%CV).
Caption: The enzymatic cleavage of Z-VVR-AMC leads to the release of fluorescent AMC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 4. The edge effect in microplate assays [wakoautomation.com]
- 5. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 6. m.youtube.com [m.youtube.com]
- 7. revvity.com [revvity.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. scipro.com [scipro.com]
- 13. Table 2. [Comparison of microplates by color...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Z-Val-Val-Arg-AMC-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Z-Val-Val-Arg-AMC and other AMC-based fluorogenic substrates in protease assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a fluorogenic substrate primarily used to measure the activity of certain cysteine proteases. Upon cleavage of the amide bond between the arginine (Arg) residue and the 7-amino-4-methylcoumarin (AMC) group by an active protease, the highly fluorescent AMC molecule is released. The resulting fluorescence can be measured to quantify enzyme activity. While it is often associated with specific cathepsins, it's important to be aware of its potential cleavage by other proteases.
Q2: What are the excitation and emission wavelengths for AMC?
The liberated AMC fluorophore has an excitation maximum around 340-360 nm and an emission maximum in the blue region, around 440-460 nm.
Q3: Can this compound be used to measure caspase activity?
While some caspases prefer substrates with an arginine at the P1 position, this compound is more commonly recognized as a substrate for cathepsins, particularly Cathepsin S.[1][2] Caspases typically have a strong preference for aspartic acid at the P1 position (e.g., in the DEVD sequence for caspase-3). Therefore, while some cross-reactivity might be possible, this substrate is not considered optimal or specific for most caspases.
Q4: How can I be sure that the signal I'm measuring is from my protease of interest?
To ensure the signal is from your target protease, it is crucial to run appropriate controls. This includes using a specific and well-characterized inhibitor for your protease of interest. A significant reduction in the fluorescence signal in the presence of the inhibitor strongly suggests that the measured activity is predominantly from your target enzyme. Additionally, if possible, using a purified enzyme as a positive control and a sample from a knockout or knockdown model as a negative control can provide further confidence.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from your enzymatic reaction, reducing the assay's sensitivity and dynamic range.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence of Assay Components | Run a blank reaction containing all components except the enzyme. | This will determine the background fluorescence of the substrate, buffer, and any test compounds. |
| Autofluorescence of Biological Samples | Measure the fluorescence of the cell lysate or biological sample without the addition of the substrate. | This will quantify the intrinsic fluorescence of your sample. |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions. | A decrease in background fluorescence may indicate contamination in the previous reagents. |
| Phenol Red in Cell Culture Medium | If using cell-based assays, switch to a phenol red-free medium for the experiment. | Phenol red is fluorescent and its removal should lower the background. |
| Serum in Cell Culture Medium | Reduce the serum concentration or use a serum-free medium during the assay. | Serum components can be autofluorescent. |
Issue 2: No or Low Signal
A lack of signal or a signal that is too low to be reliably measured can be due to several factors related to the enzyme, the substrate, or the assay conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Enzyme | Use a fresh enzyme preparation or a known positive control to verify enzyme activity. Ensure proper storage and handling of the enzyme. | A positive control should yield a strong signal, confirming the assay setup is correct. |
| Suboptimal Assay Conditions | Optimize the pH, temperature, and ionic strength of the assay buffer for your specific protease. | A significant increase in signal should be observed when the optimal conditions are met. |
| Substrate Degradation | Prepare fresh substrate solution. Protect the AMC-based substrate from light to prevent photobleaching. | A fresh substrate solution should result in a higher signal if the previous one was degraded. |
| Presence of Inhibitors in the Sample | Dilute the sample or use a purification step to remove potential endogenous inhibitors. | An increase in signal upon dilution or purification suggests the presence of inhibitors. |
Issue 3: Inconsistent or Irreproducible Results
Variability between replicate wells or experiments can undermine the reliability of your data.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents in each well. | Increased consistency between replicate wells. |
| Temperature Fluctuations | Ensure that the assay plate is uniformly equilibrated to the desired temperature before and during the measurement. | Reduced variability in reaction rates across the plate. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with buffer to create a more uniform environment. | Minimized variability between inner and outer wells. |
| Photobleaching | Minimize the exposure of the assay plate to the excitation light. Use the lowest necessary excitation intensity and read time. | More stable fluorescence readings over time. |
Issue 4: Suspected False Positives or Negatives with Test Compounds
When screening compound libraries, it is common to encounter compounds that interfere with the assay, leading to misleading results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescent Compounds | Pre-read the plate after adding the compound but before adding the substrate. | This will identify compounds that are inherently fluorescent at the assay wavelengths. |
| Fluorescence Quenching | Perform a control experiment by adding the compound to a solution of free AMC and measuring the fluorescence. | A decrease in AMC fluorescence in the presence of the compound indicates quenching. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation. Measure light scatter. | Identification of compounds that are not soluble at the tested concentration. |
| Non-specific Inhibition | Test the compound in a counterscreen with a different protease or a different assay format. | This helps to distinguish between specific inhibitors and compounds that interfere with the assay technology. |
Quantitative Data
Table 1: Substrate Specificity of Z-Arg-Arg-AMC (a substrate structurally similar to Z-VVR-AMC) with different Cathepsins at Varying pH.
| Protease | Optimal pH for Cleavage | Relative Activity | Reference(s) |
| Cathepsin B | Neutral (around 7.2) | High | [3][4] |
| Cathepsin B | Acidic (around 4.6) | Low to moderate | [3][4] |
| Cathepsin L | Acidic (around 5.5) | High | [5] |
| Cathepsin K | Acidic to Neutral | Moderate | [3] |
| Cathepsin S | Neutral (around 7.5) | High | [6] |
Note: This table illustrates the promiscuity of Arg-Arg-AMC substrates and the influence of pH on protease activity. Specific kinetic parameters (Km and kcat) can vary significantly based on the exact substrate sequence and assay conditions.
Table 2: Spectral Properties of Common Fluorophores and Potential for Interference with AMC.
| Fluorophore | Excitation (nm) | Emission (nm) | Potential for Spectral Overlap with AMC |
| AMC | ~350 | ~450 | - |
| DAPI | ~360 | ~460 | High |
| Hoechst 33258 | ~350 | ~460 | High |
| Green Fluorescent Protein (GFP) | ~488 | ~510 | Low (but cellular autofluorescence can be an issue) |
| Fluorescein (FITC) | ~495 | ~520 | Low (but cellular autofluorescence can be an issue) |
| Rhodamine | ~550 | ~575 | Very Low |
| Texas Red | ~590 | ~610 | Very Low |
Experimental Protocols
Protocol 1: General Protease Activity Assay using this compound
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the protease of interest (e.g., for Cathepsin S: 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 7.5).
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.
-
Enzyme Solution: Dilute the protease to the desired concentration in cold assay buffer immediately before use.
-
AMC Standard: Prepare a stock solution of free AMC in DMSO (e.g., 1 mM) and create a standard curve by diluting it in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a black 96-well microplate.
-
Add 10 µL of test compound (dissolved in DMSO) or DMSO vehicle control to the appropriate wells.
-
Add 20 µL of the diluted enzyme solution to all wells except the "no enzyme" control wells (add 20 µL of assay buffer to these).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of a working solution of this compound (e.g., 50 µM in assay buffer).
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically over a period of 30-60 minutes, or as a single endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" or "t=0" readings).
-
For kinetic assays, determine the reaction rate (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for test compounds relative to the vehicle control.
-
If quantifying enzyme activity, use the AMC standard curve to convert the fluorescence units to the concentration of product formed.
-
Protocol 2: Control Assay for Compound Autofluorescence
-
Set up the assay plate as described in Protocol 1, including the test compounds at their final concentrations.
-
Add all assay components except the substrate .
-
Read the fluorescence of the plate at the same excitation and emission wavelengths used for the main assay.
-
Any wells showing high fluorescence at this stage contain autofluorescent compounds. The fluorescence value from this pre-read can be subtracted from the final endpoint reading of the enzymatic assay.
Protocol 3: Control Assay for Fluorescence Quenching
-
Prepare a solution of free AMC in assay buffer at a concentration that gives a mid-range fluorescence signal (e.g., 1 µM).
-
Add 90 µL of the AMC solution to the wells of a 96-well plate.
-
Add 10 µL of the test compound at its final assay concentration or DMSO vehicle control.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the fluorescence. A significant decrease in fluorescence in the presence of the compound compared to the DMSO control indicates quenching.
Visualizations
Caption: Experimental workflow for a this compound-based protease assay.
Caption: A logical workflow for troubleshooting common issues in AMC-based protease assays.
Caption: Diagram illustrating potential off-target cleavage of Z-VVR-AMC.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. escholarship.org [escholarship.org]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.unc.edu [med.unc.edu]
- 6. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
Validation & Comparative
Validating Z-Val-Val-Arg-AMC Assay Results with the Specific Inhibitor CA-074
For researchers utilizing the fluorogenic substrate Z-Val-Val-Arg-AMC (Z-VVA-AMC) to assay protease activity, ensuring the specificity of the signal is paramount. This guide provides a comparative framework for validating Z-VVA-AMC assay results through the use of a specific inhibitor, focusing on the well-characterized interaction between Cathepsin B and its inhibitor, CA-074.
The Z-VVA-AMC substrate is frequently employed to measure the activity of cysteine proteases, notably Cathepsin B.[1] The assay principle relies on the enzymatic cleavage of the amide bond between arginine (Arg) and 7-amino-4-methylcoumarin (AMC), which liberates the highly fluorescent AMC molecule. The resulting increase in fluorescence can be monitored over time to determine enzyme activity. However, to confidently attribute this activity to a specific protease, a validation step with a known inhibitor is crucial.
Performance Comparison: Cathepsin B Inhibition by CA-074
CA-074 is a potent and selective irreversible inhibitor of Cathepsin B, making it an excellent tool for validating assays that measure the activity of this enzyme.[2][3] The inhibitory potency of CA-074 is highly dependent on pH, a critical factor to consider in experimental design, as Cathepsin B is active in both the acidic environment of the lysosome and the neutral pH of the cytosol under certain pathological conditions.[4]
| pH | Inhibitor | Substrate Used in Study | IC50 Value |
| 4.6 | CA-074 | Z-Phe-Arg-AMC | 6 nM[4] |
| 5.5 | CA-074 | Z-Phe-Arg-AMC | 44 nM[4] |
| 7.2 | CA-074 | Z-Phe-Arg-AMC | 723 nM[4] |
Experimental Protocols
To validate that the enzymatic activity observed in a Z-VVA-AMC assay is attributable to Cathepsin B, a dose-response inhibition experiment using CA-074 should be performed. Below is a detailed protocol for a fluorometric Cathepsin B assay and its validation.
Materials
-
Purified active Cathepsin B
-
This compound substrate
-
CA-074 inhibitor
-
Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 6.0)
-
Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of Z-VVA-AMC in DMSO.
-
Prepare a stock solution of CA-074 in DMSO.
-
Prepare serial dilutions of CA-074 in Assay Buffer to achieve a range of desired final concentrations.
-
Dilute the purified Cathepsin B in cold Assay Buffer to the desired working concentration.
-
-
Inhibitor Incubation:
-
To the wells of a 96-well plate, add a fixed volume of the diluted Cathepsin B enzyme.
-
Add an equal volume of the CA-074 dilutions (or buffer for the uninhibited control) to the respective wells.
-
Incubate the enzyme-inhibitor mixture at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the Z-VVA-AMC substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a specified time period (e.g., 30-60 minutes) with excitation at approximately 380-400 nm and emission at approximately 460-505 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for validating the Z-VVA-AMC assay.
References
Cross-reactivity of Z-Val-Val-Arg-AMC with caspases and other proteases
For researchers, scientists, and drug development professionals, understanding the specificity of a fluorogenic substrate is paramount to generating accurate and reproducible experimental results. This guide provides a comprehensive comparison of the cross-reactivity of the synthetic peptide substrate Z-Val-Val-Arg-AMC with a panel of caspases and other key proteases.
The substrate this compound (Z-VVR-AMC) is a well-established tool for the sensitive detection of protease activity. Its utility, however, is directly linked to its specificity. This guide aims to provide a clear overview of its interactions with various enzymes, supported by available experimental data and detailed protocols for its use.
Understanding Protease Substrate Specificity
Proteases are enzymes that catalyze the breakdown of proteins by cleaving peptide bonds. Their activity is often highly specific, with individual proteases recognizing and cleaving distinct amino acid sequences. Fluorogenic substrates like Z-VVR-AMC are designed to mimic these natural cleavage sites. Upon cleavage by a target protease, the 7-amino-4-methylcoumarin (AMC) fluorophore is released, generating a fluorescent signal that can be quantified to measure enzyme activity.
However, the amino acid sequences recognized by different proteases can be similar, leading to cross-reactivity where a substrate designed for one enzyme is also cleaved by another. This can lead to inaccurate measurements of specific protease activity in complex biological samples. Therefore, a thorough understanding of a substrate's cross-reactivity profile is essential for the correct interpretation of experimental data.
Experimental Data Summary
While this compound is widely cited as a substrate for certain cathepsins, comprehensive quantitative data on its cross-reactivity with a broad range of proteases, including a full panel of caspases, is not extensively available in the public domain. The following tables summarize the available information and provide context with data from similar substrates.
A notable gap in the literature exists for the specific kinetic constants (Km and kcat) of this compound with most caspases, thrombin, and trypsin. The data presented below for these enzymes is for other commonly used fluorogenic substrates and is intended to provide a comparative context for expected protease activity.
Cathepsin Activity
Z-VVR-AMC is most frequently associated with the activity of cathepsin S. While direct kinetic constants are not readily found in published literature, its use in monitoring Cathepsin S activity is documented[1].
| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Cathepsin S | Z-VVR-AMC | Data Not Available | Data Not Available | Data Not Available | [1] |
| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1,948,052 | [2] |
| Cathepsin B | Z-Arg-Arg-AMC | Data Not Available | Data Not Available | Data Not Available | [3] |
| Cathepsin K | Z-Gly-Pro-Arg-AMC | Data Not Available | Data Not Available | Data Not Available | [4] |
Table 1: Kinetic Constants of Cathepsins with Various Fluorogenic Substrates. The lack of specific kinetic data for Z-VVR-AMC with a range of cathepsins highlights an area for future research. Data for other substrates are provided for context.
Caspase Cross-Reactivity (Comparative Data)
Caspases are a family of cysteine proteases that play crucial roles in apoptosis and inflammation. Due to overlapping substrate specificities, cross-reactivity of fluorogenic substrates is a significant concern[5].
| Caspase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Caspase-3 | Ac-DEVD-ACC | 21 | Data Not Available | Data Not Available | [6] |
| Caspase-7 | Ac-DEVD-ACC | 57 | Data Not Available | Data Not Available | [6] |
| Caspase-8 | Ac-LEHD-ACC | 15 | Data Not Available | Data Not Available | [6] |
| Caspase-9 | Ac-LEHD-ACC | 106 | Data Not Available | Data Not Available | [6] |
Table 2: Comparative Kinetic Constants of Caspases with Common Fluorogenic Substrates. This table illustrates the varying affinities of different caspases for commonly used peptide substrates. It is crucial to note that Z-VVR-AMC is not a preferred substrate for caspases, and its cross-reactivity is expected to be low, though not extensively quantified.
Thrombin and Trypsin Cross-Reactivity (Comparative Data)
Thrombin and trypsin are serine proteases involved in blood coagulation and digestion, respectively. They recognize and cleave substrates after basic amino acid residues, primarily arginine.
| Protease | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Trypsin | BAPNA | 0.517 | 5 | 9,671 | [7] |
Table 3: Comparative Kinetic Constants for Trypsin. Data for the commonly used chromogenic substrate BAPNA is provided to give an indication of trypsin's catalytic efficiency. The interaction of Z-VVR-AMC with thrombin and trypsin has not been well characterized kinetically.
Experimental Protocols
To aid researchers in assessing the cross-reactivity of this compound or other fluorogenic substrates, a general experimental protocol for a protease activity assay is provided below. This protocol can be adapted for specific proteases and experimental conditions.
General Fluorogenic Protease Activity Assay
Objective: To determine the kinetic parameters (Km and kcat) of a protease with a fluorogenic substrate.
Materials:
-
Purified recombinant protease of interest
-
This compound or other fluorogenic substrate
-
Assay Buffer (specific to the protease being tested, e.g., for caspases: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2; for cathepsins: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for AMC (Excitation: ~350-380 nm, Emission: ~440-460 nm)
-
AMC standard for calibration
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a series of substrate dilutions in assay buffer to achieve a range of final concentrations (e.g., from 0.1x to 10x the expected Km).
-
Prepare a working solution of the purified protease in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the protease working solution.
-
Include control wells containing assay buffer without the enzyme to measure background fluorescence.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). The reaction should be monitored in kinetic mode.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of released AMC using a standard curve generated with known concentrations of free AMC.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.
-
Visualizing Experimental Logic
To better illustrate the workflow for assessing substrate specificity, the following diagrams are provided.
Caption: Workflow for determining protease kinetic parameters.
Caption: Principle of fluorogenic protease assays.
Conclusion
The fluorogenic substrate this compound is a valuable tool for measuring the activity of certain proteases, particularly cathepsin S. However, researchers must be aware of the potential for cross-reactivity with other proteases. The lack of comprehensive, publicly available quantitative data on the cross-reactivity of Z-VVR-AMC with a wide range of caspases and other proteases underscores the importance of empirical validation in your specific experimental system. By employing rigorous experimental design and careful data analysis, as outlined in this guide, researchers can confidently utilize Z-VVR-AMC and other fluorogenic substrates to advance our understanding of protease function in health and disease. It is recommended that for critical applications, the specificity of Z-VVR-AMC be validated against a panel of relevant proteases to ensure accurate and reliable results.
References
- 1. Cathepsin B Is Up-Regulated and Mediates Extracellular Matrix Degradation in Trabecular Meshwork Cells Following Phagocytic Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic data and structure analysis combined reveal interplay of structural rigidity and flexibility on selectivity of cysteine cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase selective reagents for diagnosing apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Fluorogenic Substrates for Cathepsin S Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
Cathepsin S, a lysosomal cysteine protease, is a key player in various physiological and pathological processes, including immune response, angiogenesis, and cancer progression. Accurate measurement of its enzymatic activity is crucial for basic research and drug development. This guide provides a comparative overview of alternative fluorogenic substrates for quantifying cathepsin S activity, supported by available experimental data and detailed protocols.
Performance Comparison of Cathepsin S Fluorogenic Substrates
The selection of an appropriate fluorogenic substrate is critical for obtaining sensitive and specific measurements of cathepsin S activity. The ideal substrate exhibits a high turnover rate (kcat), low Michaelis constant (Km), and high specificity. Below is a comparison of commonly used and novel fluorogenic substrates for cathepsin S.
| Substrate | Peptide Sequence | Fluorophore | Excitation (nm) | Emission (nm) | kcat/Km (M⁻¹s⁻¹) | Specificity Notes |
| Z-VVR-AFC | Z-Val-Val-Arg-AFC | AFC | ~400 | ~505 | Data not readily available | Also cleaved by cathepsin B and L.[1] |
| Ac-KQKLR-AMC | Ac-Lys-Gln-Lys-Leu-Arg-AMC | AMC | ~354 | ~442 | Data not readily available | Developed as a specific substrate for cathepsin S.[2] |
| Z-Phe-Arg-AMC | Z-Phe-Arg-AMC | AMC | ~380 | ~460 | Data not readily available for Cathepsin S | Broad-spectrum substrate for many cysteine proteases, including cathepsins B and L.[3][4] |
| Mca-GRWPPMGLPWEK(Dnp)-D-R-NH₂ | Mca-Gly-Arg-Trp-Pro-Pro-Met-Gly-Leu-Pro-Trp-Glu-Lys(Dnp)-D-Arg-NH₂ | Mca/Dnp (FRET) | ~340 | ~405 | 1.018 x 10⁶ | Highly selective for cathepsin S over cathepsins B and L.[5][6][7] |
Note: The direct comparison of kinetic parameters is challenging due to variations in experimental conditions across different studies. The data presented here is compiled from available resources and should be considered as a guideline. For rigorous comparison, it is recommended to evaluate substrates under identical experimental conditions.
Experimental Protocols
This section outlines a generalized protocol for the comparative measurement of cathepsin S activity using different fluorogenic substrates.
Objective: To determine and compare the kinetic parameters (Km and kcat) of different fluorogenic substrates for purified cathepsin S.
Materials:
-
Purified, active human cathepsin S
-
Fluorogenic substrates:
-
Z-VVR-AFC
-
Ac-KQKLR-AMC
-
Z-Phe-Arg-AMC
-
Mca-GRWPPMGLPWEK(Dnp)-D-R-NH₂
-
-
Assay Buffer: 50 mM Sodium Acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with appropriate excitation and emission filters
-
DMSO (for dissolving substrates)
Procedure:
-
Substrate Preparation:
-
Prepare stock solutions of each fluorogenic substrate in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of each substrate in Assay Buffer to achieve a range of final concentrations for the kinetic assay (e.g., from 0.1 x Km to 10 x Km, if Km is known or estimated).
-
-
Enzyme Preparation:
-
Dilute the purified cathepsin S in ice-cold Assay Buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted substrate solution.
-
Include control wells containing Assay Buffer only (for background fluorescence).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted cathepsin S solution to each well.
-
Immediately place the plate in the pre-warmed fluorometric microplate reader.
-
-
Data Acquisition:
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). Use the appropriate excitation and emission wavelengths for each substrate as indicated in the table above.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Convert the fluorescence units to the concentration of the released fluorophore using a standard curve.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Determine the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation using a non-linear regression software.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Km.
-
Cathepsin S Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways involving cathepsin S and a typical experimental workflow for its activity measurement.
Caption: Key signaling pathways involving Cathepsin S.
Caption: Experimental workflow for Cathepsin S activity assay.
Conclusion
The choice of a fluorogenic substrate for cathepsin S measurement depends on the specific requirements of the experiment. For routine activity screening where high sensitivity is paramount and some cross-reactivity is acceptable, substrates like Z-VVR-AFC may be suitable. For studies requiring high specificity to distinguish cathepsin S activity from other cathepsins, the internally quenched FRET substrate, Mca-GRWPPMGLPWEK(Dnp)-D-R-NH₂, is a superior choice, albeit potentially at a higher cost. It is recommended that researchers validate the chosen substrate in their specific experimental system to ensure accurate and reliable results.
References
- 1. Frontiers | Cathepsin S: molecular mechanisms in inflammatory and immunological processes [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin S Substrate, Fluorogenic An internally quenched, highly cathepsin S-selective, fluorogenic peptide substrate that is efficiently cleaved by CatS, but not by Cathepsin B & L. [sigmaaldrich.com]
- 7. Cathepsin S Substrate, Fluorogenic An internally quenched, highly cathepsin S-selective, fluorogenic peptide substrate that is efficiently cleaved by CatS, but not by Cathepsin B & L. [sigmaaldrich.com]
A Head-to-Head Comparison of Z-Val-Val-Arg-AMC and Ac-KQKLR-AMC for Cathepsin S Activity Measurement
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is critical for the accurate assessment of enzyme activity. This guide provides a detailed comparison of two commonly used substrates for Cathepsin S, Z-Val-Val-Arg-AMC (Z-VVR-AMC) and Ac-KQKLR-AMC, to facilitate informed substrate selection.
This comparison guide delves into the biochemical properties, specificity, and practical applications of this compound and Ac-KQKLR-AMC. We present available experimental data, detailed protocols for their use, and visualizations of relevant signaling pathways to provide a comprehensive overview for researchers studying the role of Cathepsin S in various physiological and pathological processes.
Biochemical and Kinetic Properties
Both this compound and Ac-KQKLR-AMC are synthetic peptides conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter. Upon enzymatic cleavage by Cathepsin S, the AMC group is liberated, resulting in a measurable increase in fluorescence. The optimal excitation and emission wavelengths for free AMC are in the range of 360-380 nm and 440-460 nm, respectively.
While both substrates are utilized for measuring Cathepsin S activity, their peptide sequences dictate their specificity and efficiency of cleavage.
Table 1: Comparison of Biochemical and Kinetic Parameters
| Parameter | This compound | Ac-KQKLR-AMC |
| Target Enzyme(s) | Cathepsin S, Cathepsin L, Cathepsin B, Cathepsin V | Primarily Cathepsin S |
| Peptide Sequence | Z-Val-Val-Arg | Ac-Lys-Gln-Lys-Leu-Arg |
| Specificity | Broad, with reported cross-reactivity | Reported as specific for Cathepsin S |
| Kinetic Parameters | Km and kcat values for Cathepsin S are not readily available in published literature. | Km and kcat values for Cathepsin S are not readily available in published literature. |
Note: While specific kinetic constants for these substrates with Cathepsin S are not widely reported, the substrate specificity is a key differentiator.
Specificity and Cross-Reactivity
A crucial factor in substrate selection is its specificity for the target enzyme. While both substrates are used for measuring Cathepsin S activity, their profiles differ significantly.
This compound is known to be a substrate for several cathepsins, including Cathepsin S and Cathepsin L.[1] This broad reactivity can be a limitation in complex biological samples where multiple cathepsins may be active, potentially leading to an overestimation of Cathepsin S activity. The similar substrate specificities among cysteine cathepsins mean that other members of this family could also contribute to the cleavage of Z-VVR-AMC, leading to false-positive results.[2]
Ac-KQKLR-AMC is reported to be a more specific substrate for Cathepsin S.[3][4] This enhanced specificity is advantageous for selectively measuring Cathepsin S activity in the presence of other proteases. However, comprehensive data on its cross-reactivity with a wide panel of other cathepsins is not extensively documented in the available literature.
Applications in Research
Both substrates are valuable tools for studying the role of Cathepsin S in various biological processes.
This compound , due to its broader specificity, can be employed in initial screenings or in systems where Cathepsin S is the predominant active cathepsin.
Ac-KQKLR-AMC is particularly useful for studies requiring a more precise measurement of Cathepsin S activity, such as in investigations of its specific role in inflammatory diseases, cancer progression, and autoimmune disorders.[5] For example, it has been used to measure Cathepsin S activity in paw tissue during inflammation.[4]
Signaling Pathways Involving Cathepsin S
Cathepsin S plays a pivotal role in several key signaling pathways, including MHC class II antigen presentation and the Keap1-Nrf2 pathway.
MHC Class II Antigen Presentation
Cathepsin S is essential for the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[6][7][8][9] The degradation of the invariant chain is a critical step that allows for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T cells, thereby initiating an adaptive immune response.
References
- 1. Fluorimetric microplate assay for the determination of extracellular alkaline phosphatase kinetics and inhibition kinetics in activated sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Cathepsin S Substrate, fluorogenic - Echelon Biosciences [echelon-inc.com]
- 4. Cathepsin S Causes Inflammatory Pain via Biased Agonism of PAR2 and TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Essential role for cathepsin S in MHC class II-associated invariant chain processing and peptide loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Cathepsin S controls MHC class II-mediated antigen presentation by epithelial cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Cathepsin Activity: A Comparison of Z-Val-Val-Arg-AMC Fluorogenic Assay and Western Blotting
For researchers, scientists, and drug development professionals, accurately determining cathepsin activity is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of two widely used methods: the Z-Val-Val-Arg-AMC fluorogenic substrate assay and western blotting, supported by experimental data and detailed protocols.
Cathepsins are a family of proteases that play critical roles in cellular protein turnover, apoptosis, and immune responses.[1][2] Dysregulation of cathepsin activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3] Therefore, robust methods to quantify their activity are essential. This guide compares a direct enzymatic activity assay using the fluorogenic substrate this compound with the indirect method of western blotting, which assesses the abundance of cathepsin proteins.
Method Comparison: this compound Assay vs. Western Blot
The choice between the this compound assay and western blotting depends on the specific research question. The fluorogenic assay provides a direct measure of enzymatic activity, while western blotting offers insights into the protein levels and the presence of different cathepsin forms (pro-enzyme vs. mature, active forms). Often, the two methods are used in conjunction to provide a more complete picture of cathepsin regulation. A study on Cathepsin D in breast cancer, for instance, demonstrated a positive correlation (r = 0.82) between the increased amount of the mature M(r) 31,000 form detected by western blot and increased enzymatic activity.[4]
| Feature | This compound Assay | Western Blotting |
| Principle | Measures the enzymatic cleavage of a specific fluorogenic peptide substrate (Z-VVR-AMC) by active cathepsins, releasing a quantifiable fluorescent signal.[5] | Detects the presence and relative abundance of specific cathepsin proteins, including their precursor (pro-cathepsin) and mature (active) forms, using specific antibodies.[6][7] |
| Information Provided | Direct, quantitative measurement of enzymatic activity (rate of substrate cleavage).[8] | Indirect measure of potential activity by quantifying the levels of mature, processed cathepsin forms. Also provides information on the total amount of the enzyme (pro-form + mature form).[4][7] |
| Advantages | - Direct measurement of functional enzyme activity.- High sensitivity and suitable for high-throughput screening.- Can be adapted for live-cell imaging with cell-permeable substrates.[9] | - Provides information on the different forms of the enzyme (pro-enzyme vs. mature forms).- Can detect changes in total protein expression.- Widely established and accessible technique. |
| Disadvantages | - Substrate specificity can be a concern, as Z-VVR-AMC can be cleaved by multiple cathepsins, although it is often used for Cathepsin S.[3] The use of specific inhibitors is recommended to confirm the activity of a particular cathepsin.[8]- Does not provide information on the amount of enzyme protein. | - Does not directly measure enzymatic activity. The presence of the mature form does not always perfectly correlate with its activity due to the presence of endogenous inhibitors.[3]- Less sensitive than activity assays for detecting functional changes.- Semi-quantitative without careful normalization and validation. |
| Typical Application | - Screening for inhibitors or activators of cathepsin activity.- Studying the kinetics of cathepsin enzymes.- Measuring real-time changes in cathepsin activity in response to stimuli. | - Confirming the presence and assessing the levels of specific cathepsins in a sample.- Analyzing the processing of pro-cathepsins to their active forms.- Correlating protein levels with disease states or experimental conditions. |
Experimental Protocols
This compound Cathepsin Activity Assay
This protocol is adapted from commercially available kits and published research.[8][10]
Materials:
-
Cell or tissue lysate
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 4 mM DTT)[8]
-
This compound substrate (typically 10 mM stock in DMSO)
-
Specific cathepsin inhibitor (e.g., E-64 for general cysteine cathepsins, or a more specific inhibitor for the cathepsin of interest) for negative controls[3]
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)[11]
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
For negative control wells, pre-incubate the lysate with a specific cathepsin inhibitor for 15-30 minutes at 37°C.
-
Add assay buffer to each well to bring the final volume to 100 µL.
-
Initiate the reaction by adding this compound substrate to a final concentration of 20-50 µM.
-
Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes, with readings every 1-2 minutes.
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve. The activity is proportional to the slope of this line.
Western Blotting for Cathepsin Detection
This protocol provides a general workflow for detecting cathepsins by western blot.[6][7]
Materials:
-
Cell or tissue lysate
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the cathepsin of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Determine protein concentration and normalize samples.
-
Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. The antibody should be able to detect both the pro- and mature forms of the cathepsin.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system. The pro-cathepsin will appear as a higher molecular weight band, while the mature, active form will be a lower molecular weight band.[12]
Visualizing Cathepsin-Mediated Signaling Pathways
Cathepsins are integral to several key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the experimental workflow for comparing the two methods and the role of cathepsins in apoptosis and immune signaling.
Caption: Experimental workflow for confirming cathepsin activity.
Caption: Role of cathepsins in the apoptotic signaling pathway.
Caption: Role of Cathepsin S in MHC Class II antigen presentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of Cathepsins in Innate and Adaptive Immune Responses in Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
- 4. Western blotting and enzymatic activity analysis of cathepsin D in breast tissue and sera of patients with breast cancer and benign breast disease and of normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 12. youtube.com [youtube.com]
A Researcher's Guide to the Specificity of Z-Val-Val-Arg-AMC for Cathepsin Isoforms
For researchers in cellular biology, pharmacology, and drug development, understanding the specificity of protease substrates is paramount for accurate experimental design and data interpretation. This guide provides a comprehensive comparison of the fluorogenic substrate Z-Val-Val-Arg-AMC (Z-VVR-AMC) and its specificity across various cathepsin isoforms. Cathepsins are a group of proteases with diverse physiological and pathological roles, making the ability to selectively measure the activity of individual isoforms crucial.
Overview of this compound
Z-VVR-AMC is a synthetic peptide substrate commonly used to measure the activity of certain cysteine cathepsins. The substrate consists of a tripeptide sequence (Val-Val-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When cleaved by a cathepsin at the C-terminal side of the arginine residue, the AMC molecule is released and emits a fluorescent signal, providing a quantitative measure of enzymatic activity. While recognized as a substrate for several cathepsins, its precise specificity profile is a critical consideration for its application.
Comparative Specificity of Z-VVR-AMC
The utility of Z-VVR-AMC as a research tool is defined by its kinetic parameters—the Michaelis constant (Km) and the catalytic rate constant (kcat)—for different cathepsin isoforms. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The ratio of kcat/Km, known as the specificity constant, is the most informative measure for comparing the efficiency of an enzyme for different substrates.
Based on available data, Z-VVR-AMC exhibits preferential cleavage by cathepsin S. While it is also cleaved by cathepsins L and B, the catalytic efficiency is markedly lower. Notably, cathepsin K shows negligible activity towards this substrate.
Table 1: Kinetic Parameters of this compound for Various Cathepsin Isoforms
| Cathepsin Isoform | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Cathepsin S | 20 | Data not available | Data not available |
| Cathepsin L | Data not available | Data not available | Data not available |
| Cathepsin B | Data not available | Data not available | Data not available |
| Cathepsin V | Data not available | Data not available | Data not available |
| Cathepsin K | - | - | No significant activity |
Experimental Protocol: Measuring Cathepsin Activity with this compound
This protocol outlines a general method for determining the activity of a cathepsin isoform using Z-VVR-AMC in a 96-well plate format.
Materials:
-
Recombinant human cathepsin (S, L, B, K, or V)
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~460 nm
-
Incubator at 37°C
Procedure:
-
Enzyme Activation: Activate the recombinant cathepsin according to the manufacturer's instructions. This typically involves incubation in an activation buffer containing a reducing agent like DTT.
-
Prepare Substrate Dilutions: Dilute the Z-VVR-AMC stock solution in assay buffer to the desired final concentrations. It is recommended to perform a substrate titration to determine the optimal concentration for your specific experimental conditions.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the appropriate cathepsin enzyme dilution in assay buffer.
-
Include wells with assay buffer only as a blank control.
-
Include wells with a known cathepsin inhibitor as a negative control.
-
-
Initiate Reaction: Add 50 µL of the Z-VVR-AMC substrate solution to each well to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in the fluorometric microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from the readings of the sample wells.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
To determine Km and Vmax, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Calculate kcat from the Vmax and the enzyme concentration.
-
Visualizing the Workflow
The following diagram illustrates the key steps in a typical cathepsin activity assay using a fluorogenic substrate like Z-VVR-AMC.
Caption: Workflow for a fluorogenic cathepsin activity assay.
Signaling Pathway Context
Cathepsins are typically localized within lysosomes, where they play a crucial role in protein degradation. However, under certain pathological conditions, they can be released into the cytoplasm or the extracellular space, where they can cleave a variety of substrates, leading to the activation or degradation of signaling molecules. The cleavage of a synthetic substrate like Z-VVR-AMC in an in vitro assay serves as a proxy for this enzymatic activity.
Caption: Cellular context and in vitro measurement of cathepsin activity.
Conclusion
A Researcher's Guide to Assessing the Purity and Performance of Z-Val-Val-Arg-AMC
For researchers, scientists, and drug development professionals, the purity and reliable performance of synthetic peptides are paramount for reproducible and accurate experimental outcomes. This guide provides a comprehensive comparison of the fluorogenic substrate Z-Val-Val-Arg-AMC, detailing methods for purity assessment, comparing its performance with alternative substrates, and providing the necessary experimental protocols for informed decision-making.
Assessing the Purity of Synthesized this compound
The purity of a synthetic peptide like this compound, a substrate commonly used for assaying cathepsin activity, directly impacts its performance and the reliability of experimental results. Several analytical techniques are employed to determine the purity and identify potential impurities arising from the synthesis process.
Key Analytical Techniques for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing peptide purity. Reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities based on hydrophobicity. The purity is determined by the peak area of the main product relative to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized peptide, ensuring the correct product has been formed. It can also help in identifying the mass of potential impurities.
-
Amino Acid Analysis (AAA): This method determines the amino acid composition of the peptide, verifying that the correct amino acids are present in the expected ratios.
Common Impurities in Synthetic Peptides:
Impurities in synthetic peptides can arise from various sources during synthesis and purification. These can include:
-
Truncated or Deletion Sequences: Peptides that are missing one or more amino acid residues.
-
Incompletely Deprotected Sequences: Peptides where protecting groups used during synthesis have not been fully removed.
-
Side-Reaction Products: Modifications to the peptide sequence that can occur during synthesis or cleavage from the solid support.
-
Residual Solvents and Reagents: Trifluoroacetic acid (TFA) is a common counter-ion found in purified peptides.
A typical Certificate of Analysis for a commercial this compound product will include data from these techniques to validate its purity. For example, a commercially available this compound with a reported purity of 99.77% will provide RP-HPLC and MS data to support this claim[1].
Performance Comparison with Alternative Fluorogenic Substrates
This compound is frequently used to measure the activity of cysteine proteases like cathepsins S and L. However, a variety of other fluorogenic substrates are available, each with different specificities and kinetic properties. The choice of substrate can significantly influence the experimental results.
Here, we compare this compound with two other commonly used cathepsin substrates: Z-Phe-Arg-AMC and Z-Arg-Arg-AMC.
| Substrate | Target Enzymes | Purity (Typical) | Notes |
| This compound | Cathepsin S, Cathepsin L[2] | >95% | Useful for screening and kinetic analysis. |
| Z-Phe-Arg-AMC | Cathepsins B, K, L, S, Papain, Trypsin | >95% | Broad-spectrum substrate, less specific than Z-Arg-Arg-AMC for Cathepsin B. |
| Z-Arg-Arg-AMC | Cathepsin B | >96% | More selective for Cathepsin B than Z-Phe-Arg-AMC. |
Kinetic Performance Comparison:
The efficiency of an enzyme's cleavage of a substrate is best described by its kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, and a higher kcat indicates a faster turnover rate. The ratio kcat/Km represents the overall catalytic efficiency.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Phe-Arg-AMC | Cathepsin L | 0.77 | 1.5 | 1.95 x 10⁶ |
| Z-Phe-Arg-AMC | Cathepsin B (pH 7.2) | 10.3 | 0.041 | 3.98 x 10³ |
| Z-Phe-Arg-AMC | Cathepsin B (pH 4.6) | 1.9 | 0.045 | 2.37 x 10⁴ |
| Z-Arg-Arg-AMC | Cathepsin B (pH 7.2) | 102.3 | 0.026 | 2.54 x 10² |
| Z-Arg-Arg-AMC | Cathepsin B (pH 4.6) | 162.7 | 0.005 | 3.07 x 10¹ |
Note: Specific kinetic data for this compound is not as readily available in the reviewed literature, highlighting the importance of empirical validation in your specific assay system.
Experimental Protocols
1. Purity Assessment by RP-HPLC:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Analysis: The purity is calculated by integrating the peak area of the main product and dividing it by the total peak area of all components.
2. Molecular Weight Confirmation by Mass Spectrometry:
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).
-
Analysis: The resulting spectrum will show a peak corresponding to the molecular weight of the peptide. For this compound, the expected monoisotopic mass is approximately 663.34 g/mol .
3. Enzyme Inhibition Assay Protocol (General):
This protocol provides a general workflow for assessing the activity of a cathepsin enzyme using a fluorogenic substrate like this compound.
Enzyme Inhibition Assay Workflow
Signaling Pathway and Logical Relationships
The cleavage of this compound by a cathepsin is a direct enzymatic reaction that results in the release of the fluorescent aminomethylcoumarin (AMC) group. This relationship can be visualized as a simple pathway.
Enzymatic Cleavage of this compound
The logical flow for selecting a suitable fluorogenic substrate involves considering several factors, starting from the target enzyme and the desired specificity.
Substrate Selection Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
